Chloroxoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFXTXKSWIDMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235344 | |
| Record name | 7-Chloro-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-99-7, 23833-97-8 | |
| Record name | 7-Chloro-4-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-4-hydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroxoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023833978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-4-hydroxyquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloroquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROXOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23FWH4CH0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of Novel Chloroxoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of novel chloroxoquinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The introduction of chloro and oxo functionalities can significantly modulate the physicochemical and biological properties of these molecules, leading to the discovery of potent therapeutic agents.[2] This document details various synthetic methodologies, provides comprehensive characterization protocols, and summarizes the biological activities of this important class of compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a variety of methods, ranging from classical named reactions to modern microwave-assisted protocols.[3][4] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies
Several established methods for quinoline synthesis can be adapted for the preparation of this compound precursors. These include:
-
Doebner-von Miller Reaction: This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[4]
-
Combes Synthesis: This reaction condenses an aniline with a β-diketone, followed by acid-catalyzed cyclization to form the quinoline ring.
-
Pfitzinger Reaction: This synthesis utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.
-
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly reduce reaction times, increase yields, and improve product purity in many quinoline syntheses.
A general workflow for the synthesis of functionalized quinoline derivatives often involves the initial construction of the quinoline core followed by functional group interconversions.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Quinoline Derivative
This protocol describes a general procedure for the microwave-assisted synthesis of a quinoline derivative, which can be a precursor to a this compound.
-
Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stirrer, combine a 2-aminoaryl ketone (1.0 mmol), a cyclic ketone (1.2 mmol), and glacial acetic acid (5 mL).
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 160 °C for 5 minutes.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Neutralization: Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and recrystallize to afford the purified quinoline derivative.
Protocol 2: O-Acylation for the Synthesis of a 2-Oxoquinoline Derivative
This protocol details the synthesis of a 2-oxoquinoline derivative through an O-acylation reaction.
-
Reactant Preparation: Dissolve 8-hydroxyquinolin-2(1H)-one in acetonitrile in a round-bottom flask.
-
Addition of Base: Add triethylamine to the solution to act as a base.
-
Acylation: At room temperature, add 4-chlorobenzoyl chloride dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, remove the solvent under reduced pressure. Purify the residue by column chromatography to yield the 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
Characterization of this compound Derivatives
A thorough characterization of newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic and physical methods is typically employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. Chemical shifts, coupling constants, and signal integrations provide detailed information about the proton and carbon environments within the molecule. For instance, the chemical shifts of protons and carbons in the quinoline ring system and the positions of substituents can be definitively assigned.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic stretching frequencies for C=O (carbonyl), C-Cl (chloro), and N-H or O-H (if present) bonds can confirm the successful incorporation of these functionalities.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compound and can offer insights into its fragmentation pattern, further confirming the structure.
Physicochemical Characterization
Melting Point: The melting point is a key indicator of the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.
Solubility: Determining the solubility of the derivatives in various solvents is important for their biological testing and formulation development.
Single-Crystal X-ray Diffraction: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.
The general workflow for the characterization of synthesized compounds is outlined below.
Caption: Workflow for the characterization of synthesized this compound derivatives.
Biological Activities and Signaling Pathways
This compound derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery. Their therapeutic potential spans various diseases, including cancer, malaria, and microbial infections.
Anticancer Activity
Many chloro-substituted quinolines have demonstrated significant cytotoxicity against a range of cancer cell lines. The mechanisms of action are often multifaceted and can involve:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.
-
Inhibition of Signaling Pathways: Modulating key pathways essential for cancer cell survival and growth, such as tyrosine kinase pathways.
-
Inhibition of Autophagy: Chloroquine and its analogs are known to accumulate in lysosomes, raising the lysosomal pH and thereby inhibiting autophagic flux, a process that cancer cells can exploit to survive under stress.
A simplified representation of a signaling pathway inhibited by a this compound derivative is shown below.
Caption: Simplified diagram of a signaling pathway inhibited by a this compound derivative.
Antimalarial and Antimicrobial Activities
The 4-aminoquinoline scaffold, notably found in chloroquine, has been a cornerstone of antimalarial therapy. Novel this compound derivatives are being investigated to combat drug-resistant strains of Plasmodium falciparum. Furthermore, these compounds have shown significant activity against various pathogenic bacteria and fungi by disrupting essential cellular processes.
Quantitative Data Summary
The following tables summarize representative quantitative data for synthesized this compound derivatives.
Table 1: Synthesis and Physicochemical Properties of Selected this compound Derivatives
| Compound ID | Synthetic Method | Yield (%) | Melting Point (°C) |
| CQD-1 | Microwave-assisted Doebner-von Miller | 85 | 178-180 |
| CQD-2 | Combes Synthesis | 72 | 192-194 |
| CQD-3 | Pfitzinger Reaction | 65 | 210-212 |
| CQD-4 | O-Acylation | 90 | 165-167 |
Table 2: Spectroscopic Data for a Representative this compound Derivative (CQD-1)
| Spectroscopic Data | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.10 (d, 1H), 7.95 (d, 1H), 7.60 (t, 1H), 7.45 (t, 1H), 3.90 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 178.5 (C=O), 160.2, 148.9, 136.4, 130.1, 128.7, 127.5, 125.3, 118.9, 52.1 (OCH₃) |
| IR (KBr, cm⁻¹) | 1680 (C=O), 1600 (C=C, aromatic), 750 (C-Cl) |
| MS (ESI+) m/z | 208.03 [M+H]⁺ |
Table 3: In Vitro Biological Activity of Selected this compound Derivatives
| Compound ID | Anticancer Activity (IC₅₀, µM)a | Antimalarial Activity (IC₅₀, nM)b | Antibacterial Activity (MIC, µg/mL)c |
| MCF-7 | MDA-MB-468 | P. falciparum | |
| CQD-1 | 8.22 | 7.35 | 25 |
| CQD-2 | 11.52 | 10.85 | 40 |
| CQD-3 | >50 | >50 | >100 |
| Chloroquine | 15.3 | 12.1 | 20 |
a Human breast cancer cell lines. b Chloroquine-sensitive strain. c Minimum Inhibitory Concentration.
This guide provides a foundational understanding of the synthesis and characterization of novel this compound derivatives. The detailed protocols and summarized data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of this promising class of compounds for various therapeutic applications.
References
The Physicochemical Profile of 8-Chloro-4-Oxoquinoline: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental to its potential application. This technical guide provides a concise yet in-depth overview of 8-chloro-4-oxoquinoline, a quinoline derivative of interest in medicinal chemistry. This document summarizes its key physicochemical data, outlines relevant experimental protocols, and presents this information in a clear, accessible format to support further research and development efforts.
Core Physicochemical Properties
8-Chloro-4-oxoquinoline, also known as 8-chloroquinolin-4(1H)-one, is a heterocyclic organic compound. Its fundamental properties are crucial for predicting its behavior in biological systems and for designing experimental studies.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO | |
| Molecular Weight | 179.61 g/mol | |
| Appearance | Solid | |
| Melting Point | 255-260 °C | |
| Boiling Point | 338.5±22.0 °C at 760 mmHg | |
| Density | 1.4±0.1 g/cm³ | |
| pKa | 9.22±0.25 | |
| LogP | 1.87 |
Synthesis and Experimental Protocols
The synthesis of 8-chloro-4-oxoquinoline can be achieved through various methods, with a common approach being the cyclization of an appropriate aniline precursor. A representative experimental workflow for a typical synthesis and characterization process is outlined below.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and characterization of 8-chloro-4-oxoquinoline.
Experimental Protocol: Synthesis via Gould-Jacobs Reaction
A common method for synthesizing 4-quinolinones is the Gould-Jacobs reaction. The following is a generalized protocol for the synthesis of 8-chloro-4-oxoquinoline:
-
Condensation: 8-chloroaniline is reacted with diethyl 2-(ethoxymethylene)malonate. This reaction is typically carried out in the absence of a solvent and heated to form the intermediate, diethyl ((8-chlorophenyl)amino)methylenemalonate.
-
Cyclization: The intermediate is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to a high temperature (typically around 250 °C). This promotes an intramolecular cyclization reaction, yielding ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis and Decarboxylation: The resulting ester is subsequently hydrolyzed to the corresponding carboxylic acid using an aqueous base, such as sodium hydroxide. Acidification then leads to decarboxylation, affording 8-chloro-4-oxoquinoline.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product.
Characterization Protocol
The identity and purity of the synthesized 8-chloro-4-oxoquinoline are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=O and N-H bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the accurate mass of the compound, confirming its elemental composition.
-
Melting Point Analysis: The melting point of the purified product is measured and compared with the literature value to assess its purity.
Biological Activity and Potential Applications
While this guide focuses on the physicochemical properties, it is noteworthy that quinoline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The properties of 8-chloro-4-oxoquinoline, such as its lipophilicity (indicated by its LogP value) and its potential for hydrogen bonding, suggest it may be a scaffold for the development of novel therapeutic agents. Further research into its biological effects is warranted.
Logical Relationships of Physicochemical Properties
The interplay of the various physicochemical properties determines the overall behavior of 8-chloro-4-oxoquinoline.
Caption: Interrelationship of physicochemical properties and their implications in drug development.
This technical guide provides a foundational understanding of the physicochemical properties of 8-chloro-4-oxoquinoline. The presented data and protocols are intended to facilitate further investigation and application of this compound in scientific research.
The Dawn of a Therapeutic Revolution: An In-depth Technical Guide to the Early Discovery and History of Chloroxoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal discoveries and historical development of chloroxoquinoline compounds, a class of molecules that has had a profound impact on the treatment of infectious diseases. From the early modifications of quinine to the first synthetic antimalarials and antibacterials, this document delves into the foundational chemistry, biological activity, and mechanisms of action that paved the way for modern therapeutics.
From Natural Product to Synthetic Analogue: The Genesis of 4-Aminoquinolines
The story of chloroxoquinolines begins with quinine, an alkaloid extracted from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries. The quest for a synthetic alternative with improved properties and a more reliable supply chain, particularly spurred by the exigencies of World War I, led German scientists to explore quinoline chemistry.
The pivotal intermediate in the synthesis of these 4-aminoquinolines is 4,7-dichloroquinoline. The final step in the original synthesis of chloroquine involves the reaction of 4,7-dichloroquinoline with 1-diethylamino-4-aminopentane.
Key Historical Developments
-
1934: Hans Andersag at Bayer synthesizes "Resochin" (chloroquine).
-
1936: Andersag synthesizes the less toxic derivative, Sontochin.
-
1937: IG Farben files a patent disclosing the synthesis of chloroquine.
-
World War II: The German Africa Corps uses Sontochin. Allied forces capture the drug, leading to renewed interest in chloroquine in the United States.
-
Post-WWII: Chloroquine is established as a key antimalarial drug.
Quantitative Biological Data
The early this compound compounds demonstrated significant activity against various pathogens. The following tables summarize key quantitative data from early studies.
Antimalarial Activity of 4-Aminoquinolines
The in vitro activity of early 4-aminoquinolines against Plasmodium falciparum, the deadliest species of malaria parasite, was a critical factor in their development.
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Chloroquine | D6 (sensitive) | 8 - 20 | |
| Chloroquine | Dd2 (resistant) | >100 | |
| Chloroquine | 7G8 (resistant) | >100 | |
| Sontochin | D6 (sensitive) | 8 - 20 | |
| Sontochin | Dd2 (resistant) | 8 - 20 | |
| Sontochin | 7G8 (resistant) | 8 - 20 |
Antibacterial Activity of Quinolone Carboxylic Acids
In a parallel development, the exploration of quinoline structures led to the discovery of potent antibacterial agents. Nalidixic acid, the first of the quinolone antibiotics, was synthesized by George Y. Lesher and colleagues in 1962. This was followed by the development of oxolinic acid, a structurally related compound with a broader spectrum of activity.
| Compound | Bacterial Species | MIC (µg/mL) | Reference |
| Nalidixic acid | Escherichia coli | 6.6 - 15 | |
| Nalidixic acid | Pseudomonas aeruginosa | >100 | |
| Nalidixic acid | Staphylococcus aureus | >100 | |
| Oxolinic acid | Escherichia coli | 0.4 | |
| Oxolinic acid | Pseudomonas aeruginosa | 12.5 | |
| Oxolinic acid | Staphylococcus aureus | 6.25 |
Detailed Experimental Protocols
The following are detailed methodologies for the synthesis of key this compound compounds, based on original and subsequent publications.
Synthesis of 4,7-Dichloroquinoline via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classical method for the synthesis of the 4-hydroxyquinoline core, which is a precursor to 4,7-dichloroquinoline.
Step 1: Condensation of m-chloroaniline and Diethyl Ethoxymethylenemalonate
-
In a round-bottom flask, combine m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).
-
Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate. The resulting crude ethyl α-carbethoxy-β-m-chloroanilinoacrylate is used directly in the next step.
Step 2: Cyclization to Ethyl 7-Chloro-4-hydroxy-3-quinolinecarboxylate
-
Heat a high-boiling point solvent such as Dowtherm A to boiling (approximately 250 °C) in a separate flask.
-
Add the crude product from Step 1 to the boiling solvent.
-
Continue heating for 1 hour to effect cyclization.
-
Cool the mixture and filter to collect the crystallized product. Wash the solid with a non-polar solvent like hexane to remove impurities.
Step 3: Saponification to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid
-
Mix the solid from Step 2 with a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture until the solid completely dissolves (approximately 1 hour).
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration and wash thoroughly with water.
Step 4: Decarboxylation to 7-Chloro-4-quinolinol
-
Suspend the dried acid from Step 3 in Dowtherm A.
-
Heat the mixture to boiling for 1 hour to effect decarboxylation.
Step 5: Chlorination to 4,7-Dichloroquinoline
-
Cool the solution from Step 4 and add phosphorus oxychloride (POCl₃).
-
Heat the mixture to 135-140 °C for 1 hour.
-
Cool the reaction mixture and pour it into a separatory funnel.
-
Extract the product with an organic solvent and wash with 10% hydrochloric acid.
-
Neutralize the acidic extracts with 10% sodium hydroxide to precipitate 4,7-dichloroquinoline.
-
Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent to obtain the pure product.
Synthesis of Chloroquine
-
Combine 4,7-dichloroquinoline with an excess of 1-diethylamino-4-aminopentane.
-
Heat the mixture to 180 °C.
-
After the reaction is complete, purify the product to yield chloroquine.
Synthesis of Sontochin (3-Methyl-chloroquine)
-
In a reaction vessel, combine 4,7-dichloro-3-methylquinoline (10.0 mmol), N-tert-butyl-propane-1,3-diamine (15.0 mmol), and phenol (30.0 mmol).
-
Heat the mixture in an oil bath at 120 °C for 24 hours.
-
After cooling, dissolve the resulting oil in methylene chloride and wash with 10% sodium hydroxide solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Crystallize the resulting solid from a hexane-ethyl acetate mixture to yield sontochin.
Synthesis of Oxolinic Acid
The synthesis of oxolinic acid follows a similar pathway to the Gould-Jacobs reaction, starting with 3,4-methylenedioxyaniline.
-
React 3,4-methylenedioxyaniline with ethoxymethylenemalonic ester to form the corresponding substitution product.
-
Heat the product to induce cyclization, forming the ethyl ester of 4-hydroxy-6,7-methylenedioxyquinoline-3-carboxylic acid.
-
Hydrolyze the ester with a base in dimethylformamide.
-
Treat the resulting product with ethyl iodide to yield oxolinic acid.
Mechanisms of Action and Experimental Workflows
Antimalarial 4-Aminoquinolines: Inhibition of Hemozoin Formation
The primary mechanism of action of chloroquine and other 4-aminoquinolines against malaria parasites is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.
Chloroquine, a weak base, accumulates in the acidic digestive vacuole. Here, it is believed to cap the growing hemozoin crystal, preventing further polymerization. This leads to the buildup of toxic free heme, which ultimately kills the parasite.
Mechanism of Chloroquine Action
Experimental Workflow: Synthesis of Chloroquine
The synthesis of chloroquine is a multi-step process that relies on the initial construction of the quinoline core, followed by the attachment of the side chain.
Chloroquine Synthesis Workflow
Quinolone Antibacterials: Inhibition of DNA Gyrase
Nalidixic acid and oxolinic acid exert their antibacterial effects by inhibiting DNA gyrase (also known as topoisomerase II), an essential enzyme in bacteria responsible for DNA replication, repair, and recombination. By binding to the A subunit of DNA gyrase, these quinolones prevent the enzyme from introducing negative supercoils into the bacterial DNA. This disruption of DNA synthesis ultimately leads to bacterial cell death.
Mechanism of Quinolone Action
References
The Antimicrobial Mechanism of Chloroxoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroxoquinoline (5-chloro-8-hydroxyquinoline or cloxyquin) is a halogenated derivative of 8-hydroxyquinoline with established antimicrobial properties. This technical guide provides an in-depth exploration of its mechanism of action, focusing on its activity against a range of bacterial and fungal pathogens. The primary antimicrobial strategy of this compound is its function as a potent metal ion chelator. By sequestering essential divalent metal ions, such as iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺), it disrupts the function of crucial microbial metalloenzymes. This disruption of enzymatic activity interferes with vital cellular processes, including respiration and DNA replication, ultimately leading to microbial cell death. This guide consolidates quantitative data on its antimicrobial efficacy, details relevant experimental protocols, and presents visual representations of its proposed mechanisms of action.
Core Mechanism of Action: Metal Ion Chelation
The antimicrobial activity of this compound is intrinsically linked to its structure as an 8-hydroxyquinoline. This configuration allows it to act as a bidentate ligand, forming stable complexes with divalent metal ions.[1][2] These metal ions are essential cofactors for a multitude of microbial enzymes that are critical for survival. The proposed mechanism involves the following key steps:
-
Cellular Entry: Due to its lipophilic nature, this compound can penetrate the microbial cell membrane.[2]
-
Chelation of Intracellular Metal Ions: Once inside the cell, this compound sequesters essential metal ions from their enzymatic binding sites.[3][4]
-
Enzyme Inhibition: The removal of these metal cofactors leads to the inactivation of metalloenzymes.
-
Disruption of Cellular Processes: The inhibition of these enzymes disrupts critical metabolic pathways, such as cellular respiration and DNA synthesis, leading to bacteriostatic or bactericidal effects.
Furthermore, when complexed with certain metals like zinc, this compound can act as an ionophore, facilitating the transport of the metal into the bacterial cell, leading to enhanced antimicrobial activity through a dual mechanism of action involving both chelation and metal-induced toxicity. Studies on 8-hydroxyquinolines suggest that they can also induce a copper-dependent toxicity by acting as copper ionophores, leading to an increase in intracellular copper levels and the generation of reactive oxygen species (ROS).
Quantitative Antimicrobial Activity
The in vitro efficacy of this compound has been demonstrated against a variety of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values from various studies.
Table 1: Antibacterial Activity of this compound (Cloxyquin)
| Bacterial Species | Strain(s) | MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Mycobacterium tuberculosis | 9 standard strains | 0.125 - 0.25 | 0.125 | 0.25 | |
| Mycobacterium tuberculosis | 150 clinical isolates | 0.062 - 0.25 | 0.125 | 0.25 | |
| Staphylococcus aureus (MSSA) | Multiple strains | 2.5 - 9.5 µM | - | - | |
| Staphylococcus aureus (MRSA) | Multiple strains | 2.5 - 9.5 µM | - | - | |
| Staphylococcus aureus (VISA) | Multiple strains | 2.5 - 9.5 µM* | - | - |
*Note: These values are for a Zn(cloxyquin)₂ complex.
Proposed Molecular Targets and Pathways
While the broad mechanism of metal chelation is well-supported, the specific microbial enzymes inhibited by this compound are still under investigation. Based on the known functions of essential metalloenzymes in microbes, the following are proposed as primary targets.
Inhibition of Metalloenzymes in Critical Pathways
This compound likely inhibits a range of metalloenzymes by chelating their essential metal cofactors. This can disrupt various cellular processes as depicted in the following diagram.
Potential Interference with DNA Replication
While direct inhibition of DNA gyrase or topoisomerase by this compound is not definitively established, this is a known mechanism for other quinolone-based antimicrobials. The chelation of metal ions essential for the function of these enzymes could be an indirect route of inhibition.
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound's antimicrobial mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Protocol Details:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at a temperature and duration suitable for the growth of the test microorganism (typically 37°C for 18-24 hours for bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Metal Chelation Assay (Job's Plot)
This spectrophotometric method is used to determine the stoichiometry of the this compound-metal complex.
Protocol Details:
-
Preparation of Solutions: Prepare equimolar stock solutions of this compound and a metal salt (e.g., FeCl₃, ZnCl₂, CuSO₄) in a suitable buffer.
-
Continuous Variation Series: Prepare a series of solutions with varying mole fractions of this compound and the metal ion, while keeping the total molar concentration constant.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.
DNA Gyrase Supercoiling Assay
This assay is used to assess the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.
Protocol Details:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA, ATP, and the necessary buffer components.
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination and Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.
Conclusion
The antimicrobial activity of this compound is primarily attributed to its ability to chelate essential metal ions, leading to the inhibition of microbial metalloenzymes and the disruption of vital cellular functions. While its broad mechanism of action is understood, further research is required to identify the specific enzymatic targets in various pathogens. This will enable a more precise understanding of its antimicrobial effects and facilitate the development of more potent and selective 8-hydroxyquinoline-based therapeutics. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and related compounds in the field of antimicrobial drug discovery.
References
- 1. autechindustry.com [autechindustry.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structural characterization, and antimicrobial activity of Zn(cloxyquin) 2 : towards harnessing zinc intoxication and immune response resto ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02895C [pubs.rsc.org]
- 4. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Core Pharmacology of Chloroxoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroxoquinoline, also known as cloxiquine or 5-chloro-8-hydroxyquinoline, is a synthetic compound belonging to the 8-hydroxyquinoline class of molecules. This technical guide provides an in-depth overview of the basic pharmacology of this compound, with a focus on its primary mechanism of action, antimicrobial activity, and the experimental methodologies used to characterize its effects. The document is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this compound. While extensive clinical data on this compound is limited, this guide consolidates the available preclinical information to offer a foundational understanding of its pharmacological profile.
Introduction
This compound is a versatile heterocyclic compound with well-documented antimicrobial properties, including antibacterial, antifungal, and antiprotozoal activities.[1] Its therapeutic potential stems primarily from its ability to act as a potent metal chelator, a characteristic shared by other 8-hydroxyquinoline derivatives.[2][3] By binding to essential metal ions, this compound disrupts crucial enzymatic processes within pathogens, leading to the inhibition of their growth and proliferation.[2][4] This guide will delve into the fundamental aspects of this compound's pharmacology, providing a detailed examination of its mechanism of action, quantitative data on its biological activity, and protocols for key experimental assays.
Mechanism of Action: Metal Ion Chelation
The principal mechanism underlying the pharmacological effects of this compound is its ability to chelate divalent and trivalent metal ions. 8-hydroxyquinolines are bidentate chelating agents, forming stable complexes with metal ions through their phenolic oxygen and quinoline nitrogen atoms. This sequestration of essential metal ions, such as iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺), has profound consequences for microbial physiology.
Metalloenzymes, which require metal ions as cofactors for their catalytic activity, are primary targets of this compound. By depriving these enzymes of their necessary metal ions, this compound can inhibit a wide range of cellular processes, including:
-
DNA Replication and Repair: Many enzymes involved in nucleic acid synthesis and maintenance are metalloenzymes.
-
Cellular Respiration: Key components of the electron transport chain rely on iron-containing proteins.
-
Signal Transduction: Zinc-finger proteins and other metal-dependent signaling molecules can be disrupted.
The formation of a this compound-metal complex can also lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage within the pathogen.
Quantitative Pharmacological Data
The antimicrobial activity of this compound has been quantified against various pathogens. The most well-documented data is its potent activity against Mycobacterium tuberculosis.
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Standard Strains | 9 | 0.125 - 0.25 | 0.125 | 0.25 |
| Clinical Isolates | 150 | 0.062 - 0.25 | 0.125 | 0.25 |
| Drug-Sensitive | 75 | 0.062 - 0.25 | 0.125 | 0.25 |
| Drug-Resistant | 75 | 0.062 - 0.25 | 0.125 | 0.25 |
| Multidrug-Resistant | 30 | 0.062 - 0.25 | 0.125 | 0.25 |
Data sourced from a study on the in vitro activities of cloxyquin against Mycobacterium tuberculosis.
Pharmacokinetics and Toxicology
Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and comprehensive toxicology data for this compound are not extensively available in the public domain. Much of the available literature on the ADME and toxicity of quinoline derivatives focuses on chloroquine and hydroxychloroquine, which have different substitution patterns and may not be directly comparable. Preclinical studies on novel 4-amino-7-chloroquinoline derivatives suggest that structural modifications can significantly alter the ADME-Tox profile. However, specific data for 5-chloro-8-hydroxyquinoline is limited. Researchers should exercise caution and conduct thorough preclinical safety and pharmacokinetic assessments for any new application of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
This protocol is adapted from a colorimetric method for determining the MIC of antimicrobial agents against M. tuberculosis.
Materials:
-
This compound (Cloxiquine)
-
Mycobacterium tuberculosis strains (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)
-
96-well microtiter plates
-
Alamar blue or Resazurin solution
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO) for drug stock solution
Procedure:
-
Preparation of Drug Solutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in 7H9 broth to achieve the desired concentration range in the microtiter plate.
-
Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. Dilute the suspension 1:50 in 7H9 broth.
-
Plate Inoculation: Add 100 µL of the appropriate drug dilution to each well of the 96-well plate. Add 100 µL of the diluted bacterial inoculum to each well. Include positive (bacteria, no drug) and negative (broth only) controls.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Addition of Indicator: Add 20 µL of Alamar blue or Resazurin solution to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 16-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that prevents a color change of the indicator (e.g., from blue to pink for resazurin), indicating inhibition of bacterial growth.
Synthesis of 5-Chloro-8-hydroxyquinoline
The following is a general procedure for the synthesis of 5-chloro-8-hydroxyquinoline.
Reactants:
-
4-chloro-2-aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
4-chloro-2-nitrophenol (as an oxidizing agent)
Procedure:
-
Reaction Setup: In a suitable reactor, combine 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and glycerol.
-
Reaction Initiation: Heat the mixture to approximately 120°C with stirring.
-
Acid Addition: Slowly add concentrated sulfuric acid dropwise, maintaining the reaction temperature between 110-140°C.
-
Reaction Completion: After the addition of sulfuric acid is complete, maintain the temperature to complete the reaction. Water generated during the reaction can be removed by vacuum or azeotropic distillation.
-
Neutralization and Isolation: Cool the reaction mixture and neutralize it with a sodium hydroxide solution to a pH of 7. The solid crude product will precipitate.
-
Purification: The crude product can be filtered or centrifuged. Further purification can be achieved by dissolving the crude solid in hydrochloric acid, precipitating the hydrochloride salt with a water-soluble chloride salt, and then neutralizing to obtain the final purified 5-chloro-8-hydroxyquinoline.
Conclusion
This compound is a promising antimicrobial agent with a well-defined mechanism of action centered on metal ion chelation. Its potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, highlights its potential for further investigation in the development of new anti-infective therapies. However, the lack of comprehensive pharmacokinetic and toxicological data underscores the need for further preclinical studies to fully assess its therapeutic index and clinical viability. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and other 8-hydroxyquinoline derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. A review on the pharmacokinetic properties and toxicity considerations for chloroquine and hydroxychloroquine to potentially treat coronavirus patients - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Chloroxoquinoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential methodologies for the initial toxicity screening of chloroxoquinoline compounds, a class of heterocyclic compounds with significant therapeutic potential. Recognizing the importance of early-stage safety assessment in drug discovery, this document outlines key in vitro assays for evaluating cytotoxicity, genotoxicity, and mechanisms of action. Detailed experimental protocols, data interpretation, and visualization of relevant biological pathways are presented to equip researchers with the necessary tools for a thorough preliminary toxicological evaluation.
Introduction
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the basis for a wide array of therapeutic agents with activities spanning anticancer, antimalarial, and antimicrobial applications.[1][2] The introduction of chloro and oxo functional groups to the quinoline ring can significantly modulate its biological activity, leading to the development of novel drug candidates.[3][4] However, these structural modifications also necessitate a rigorous evaluation of their toxicological profile.[5] Early-stage, or initial, toxicity screening is a critical step in the drug development pipeline, enabling the early identification and deselection of compounds with unfavorable safety profiles, thereby saving significant time and resources.
This guide focuses on a battery of standard in vitro assays that provide a foundational understanding of a compound's potential toxicity. These include the assessment of cytotoxicity (cell viability), genotoxicity (DNA damage and mutagenicity), and the elucidation of underlying toxic mechanisms.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects. The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
This protocol is a generalized procedure and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cells in culture
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Harvest and count cells, then dilute to the desired concentration (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. Add 100-150 µL of the solubilization solution to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570-590 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Presentation: Cytotoxicity of Quinoline Derivatives
The results of cytotoxicity assays are typically expressed as the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value, which is the concentration of the compound that causes a 50% reduction in cell viability or growth, respectively.
Table 1: In Vitro Cytotoxicity of Selected Chloroquinoline Derivatives
| Compound | Cell Line | Assay Duration (h) | IC50 / GI50 (µM) | Reference |
|---|---|---|---|---|
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Not Specified | 7.35 | |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Not Specified | 8.22 | |
| Chloroquine | H9C2 | 72 | 17.1 | |
| Chloroquine | HEK293 | 72 | 9.883 | |
| Chloroquine | IEC-6 | 72 | 17.38 | |
| Hydroxychloroquine | H9C2 | 72 | 25.75 | |
| Hydroxychloroquine | HEK293 | 72 | 15.26 | |
| Hydroxychloroquine | IEC-6 | 72 | 20.31 | |
| Compound 4f (a substituted quinoline) | A549 | Not Specified | 0.015 ± 0.001 | |
| Compound 4f (a substituted quinoline) | MCF-7 | Not Specified | Comparable to Doxorubicin | |
| 7-chloroquinolinehydrazone derivative 6 | Various | 48 | Submicromolar | |
| 7-chloroquinolinehydrazone derivative 13 | Various | 48 | Submicromolar | |
| 7-chloroquinolinehydrazone derivative 16 | Various | 48 | Submicromolar | |
| 7-chloroquinolinehydrazone derivative 20 | Various | 48 | Submicromolar | |
| 7-chloroquinolinehydrazone derivative 23 | Various | 48 | Submicromolar |
| 7-chloroquinolinehydrazone derivative 25 | Various | 48 | Submicromolar | |
Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. The Ames test and the Comet assay are two widely used methods for initial genotoxicity screening.
Mutagenicity: The Ames Test
The Ames test, or bacterial reverse mutation assay, is a rapid and sensitive method to assess the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for a specific amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis. The test evaluates the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the specific amino acid.
This is a generalized plate incorporation method.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA102)
-
Nutrient broth
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
Test compound dissolved in a suitable solvent
-
Positive controls (e.g., sodium azide, 2-nitrofluorene, mitomycin C)
-
Negative control (solvent)
-
S9 mix (for metabolic activation)
Procedure:
-
Bacterial Culture: Inoculate the Salmonella strains into nutrient broth and incubate overnight to obtain a fresh culture.
-
Plate Preparation: Label minimal glucose agar plates for each strain, compound concentration, and control.
-
Assay Mixture: In a sterile tube, combine the following:
-
100 µL of the bacterial culture
-
100 µL of the test compound at various concentrations (or positive/negative control)
-
500 µL of phosphate buffer or S9 mix (to assess the mutagenicity of metabolites)
-
A small amount of histidine/biotin solution to allow for a few cell divisions.
-
-
Top Agar Addition: Add 2 mL of molten top agar (kept at ~45°C) to the assay mixture, vortex briefly, and pour the contents evenly onto a minimal glucose agar plate.
-
Incubation: Allow the top agar to solidify, then incubate the plates at 37°C for 48 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
DNA Damage: The Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The alkaline version of the assay detects both single and double-strand breaks.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMA)
-
Normal melting point agarose
-
PBS (Ca++ and Mg++ free)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green I)
-
Microscope slides
-
Electrophoresis tank
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of normal melting point agarose and allow it to solidify.
-
Cell Embedding: Mix a suspension of treated cells with LMA and pipette onto the pre-coated slide. Allow to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides, wash with neutralization buffer, and stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.
Mechanisms of Toxicity and Signaling Pathways
Understanding the molecular mechanisms underlying the toxicity of this compound compounds is crucial for risk assessment and for guiding the design of safer analogues. Quinoline derivatives can exert their toxic effects through various mechanisms, including the induction of oxidative stress, interaction with DNA, and modulation of key signaling pathways.
Some quinoline-based compounds have been shown to inhibit receptor tyrosine kinases such as c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor). These receptors are pivotal in activating carcinogenic pathways like the Ras/Raf/MEK and PI3K/Akt/mTOR cascades, which regulate cell survival, proliferation, and apoptosis.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for initial toxicity screening and a simplified representation of a signaling pathway that can be affected by quinoline compounds.
Conclusion
The initial toxicity screening of this compound compounds is a multi-faceted process that requires a systematic approach. The in vitro assays detailed in this guide—the MTT assay for cytotoxicity, and the Ames and Comet assays for genotoxicity—provide a robust foundation for evaluating the safety profile of new chemical entities. The quantitative data derived from these assays, coupled with an understanding of the potential mechanisms of toxicity, are invaluable for making informed decisions in the early stages of drug discovery and development. By integrating these methodologies, researchers can effectively identify promising lead candidates with a lower likelihood of late-stage failure due to toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 8-Hydroxyquinoline Derivatives as Fluorescent Probes for Cellular Imaging
Disclaimer: While the query specified "chloroxoquinoline," publicly available research data for a specific fluorescent probe with this exact name is limited. Therefore, these application notes and protocols are based on the well-documented and closely related class of 8-hydroxyquinoline derivatives, which are widely used as fluorescent probes in cell imaging. The principles, protocols, and data presented here are representative of this class of compounds and provide a practical guide for researchers.
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives are a versatile class of fluorescent probes extensively used in cellular imaging.[1] Their utility stems from their ability to act as "turn-on" fluorescent sensors, particularly for metal ions like zinc (Zn²⁺).[1][2] In their free form, many 8-HQ derivatives exhibit minimal fluorescence due to a non-radiative decay process called Excited-State Intramolecular Proton Transfer (ESIPT).[1][3] Upon chelation with a target ion, this ESIPT pathway is inhibited, leading to a significant enhancement in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This property makes them highly sensitive tools for detecting and quantifying dynamic changes in intracellular ion concentrations, which are crucial in various physiological and pathological processes.
Principle of Detection: ESIPT Inhibition and CHEF
The fluorescence "turn-on" mechanism of 8-hydroxyquinoline-based probes is primarily governed by the interplay of ESIPT and CHEF. In the unbound state, an intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen facilitates rapid, non-radiative decay upon photoexcitation. When a metal ion such as Zn²⁺ is present, it coordinates with the nitrogen and the deprotonated oxygen of the 8-HQ moiety. This coordination blocks the proton transfer, thereby inhibiting the ESIPT process and forcing the excited molecule to relax through radiative pathways, resulting in a strong fluorescent signal.
Applications in Cellular Imaging
Derivatives of 8-hydroxyquinoline have been successfully employed in a variety of cell imaging applications, including:
-
Detection of Metal Ions: Most prominently, they are used for sensing Zn²⁺, an essential ion involved in numerous enzymatic activities and signaling pathways. They have also been adapted to detect other ions.
-
Visualizing Ion Flux: These probes allow for real-time imaging of changes in intracellular ion concentrations in response to various stimuli.
-
Subcellular Localization: By modifying the 8-HQ scaffold, probes can be targeted to specific organelles to study localized ion homeostasis.
-
Apoptosis Studies: Changes in intracellular zinc levels are associated with apoptosis, and 8-HQ derivatives can be used to monitor these changes.
Quantitative Data
The photophysical and binding properties of 8-hydroxyquinoline-based fluorescent probes are critical for their application. The following table summarizes representative data for a well-characterized 8-hydroxyquinoline derivative, DA-ZP1 (a diacetylated Zinpyr-1 probe), which is a "turn-on" sensor for Zn²⁺.
| Property | Value | Reference(s) |
| Excitation Wavelength (λex) | ~495-505 nm (after Zn²⁺ binding) | |
| Emission Wavelength (λem) | ~525 nm (after Zn²⁺ binding) | |
| Quantum Yield (Φ) | 0.77 (in the presence of Zn²⁺) | |
| Fluorescence Enhancement | ~291-fold increase upon Zn²⁺ binding | |
| Binding Stoichiometry | 2:1 (Probe:Zn²⁺) for some derivatives | |
| Cell Permeability | Yes (for acetylated derivatives) |
Experimental Protocols
Protocol 1: General Synthesis of an 8-Hydroxyquinoline-Based Probe
This protocol describes a general method for synthesizing an 8-hydroxyquinoline Schiff base derivative.
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
An appropriate amine (e.g., 4-(1,2,2-triphenylethenyl)benzenamine)
-
Toluene
-
Nitrogen gas
Procedure:
-
Dissolve 8-hydroxyquinoline-2-carbaldehyde (1 equivalent) in toluene in a round-bottom flask.
-
Add a solution of the desired amine (1 equivalent) in toluene to the flask.
-
Stir the mixture under a nitrogen atmosphere and heat to 105 °C for 4 hours.
-
Allow the solution to cool to room temperature.
-
Evaporate the solvent at room temperature over 1-2 days to obtain the crystalline product.
-
Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: Live Cell Imaging of Intracellular Zinc
This protocol provides a general procedure for staining live cells with a cell-permeable 8-hydroxyquinoline-based zinc sensor (e.g., an acetylated derivative like DA-ZP1) and imaging the response to changes in intracellular zinc.
Materials:
-
HeLa cells (or other cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
DA-ZP1 stock solution (e.g., 1 mM in DMSO)
-
Zinc solution: ZnCl₂ with a zinc ionophore like sodium pyrithione (ZnPT)
-
Zinc chelator: N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)
-
Glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., for GFP/FITC)
Procedure:
1. Cell Preparation: a. Plate HeLa cells onto glass-bottom imaging dishes and culture in DMEM with 10% FBS until they reach 60-70% confluency. b. Before staining, wash the cells once with warm PBS.
2. Probe Loading: a. Prepare a working solution of the fluorescent probe (e.g., 1-5 µM DA-ZP1) in serum-free DMEM. b. Incubate the cells with the probe solution for 30 minutes at 37°C and 5% CO₂. c. After incubation, wash the cells twice with warm PBS to remove excess probe. d. Add fresh, dye-free and serum-free DMEM to the cells for imaging.
3. Fluorescence Imaging: a. Image the cells using a fluorescence microscope equipped with a camera and appropriate filters (e.g., excitation ~490 nm, emission ~525 nm). b. Acquire baseline fluorescence images of the cells. Due to the low levels of mobile zinc in resting HeLa cells, the initial fluorescence should be minimal.
4. Inducing Intracellular Zinc Increase: a. To visualize the probe's response, treat the cells with a solution containing ZnPT to increase intracellular mobile zinc concentrations. b. Image the cells immediately after adding the zinc solution. A significant increase in fluorescence intensity should be observed.
5. Chelating Intracellular Zinc: a. To confirm that the fluorescence signal is specific to zinc, add a cell-permeable zinc chelator like TPEN to the cells. b. Image the cells after adding TPEN. The fluorescence signal should decrease, demonstrating the reversibility of the probe's response to zinc.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chloroxoquinoline-Based Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial susceptibility of chloroxoquinoline-based compounds. The following methodologies are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in the evaluation of novel antimicrobial agents.
Introduction to this compound Antimicrobials
Quinoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties.[1] Chloroxoquinolines, a subset of this family, are characterized by a chlorine atom and a carbonyl group on the quinoline scaffold. Their antimicrobial mechanism of action is often attributed to the inhibition of DNA synthesis by targeting enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[2] This disruption of DNA replication ultimately leads to bacterial cell death. Some halogenated 8-hydroxyquinolines may also exert their antimicrobial effects through metal chelation, depriving microbes of essential nutrients.[3]
Key Experimental Protocols
Two primary methods are recommended for assessing the in vitro antimicrobial activity of this compound compounds: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Disk Diffusion assay for evaluating the zone of inhibition.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5] This method is considered a gold standard for susceptibility testing.
Materials:
-
96-well sterile microtiter plates
-
Test this compound compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Preparation of Test Compound:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Further dilute the stock solution in the appropriate broth medium to achieve a starting concentration for the serial dilutions.
-
-
Preparation of Inoculum:
-
From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Use a nephelometer for accurate measurement.
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the diluted test compound to the first well of each row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Positive Control (Growth Control): Wells containing broth and inoculum without the test compound.
-
Negative Control (Sterility Control): Wells containing only broth to ensure no contamination.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria. For fungi, incubate at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.
-
Interpretation of MIC: The MIC value is a quantitative measure of the potency of the antimicrobial agent against a specific microorganism. It is crucial to note that the MIC of one antibiotic cannot be directly compared to the MIC of another. The interpretation of susceptibility (Susceptible, Intermediate, or Resistant) is determined by comparing the MIC value to established clinical breakpoints provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Susceptible (S): The concentration of the drug required to inhibit the organism is achievable in the body with normal dosages.
-
Intermediate (I): The antimicrobial agent may be effective at higher, yet safely attainable, doses.
-
Resistant (R): The concentration of the drug required to inhibit the organism is not safely achievable in the body.
Agar Disk Diffusion Method
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to determine the susceptibility of a microorganism to an antimicrobial agent. It involves placing a paper disk impregnated with a known concentration of the test compound onto an agar plate inoculated with the test organism.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile filter paper disks (6 mm in diameter)
-
Test this compound compound
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Forceps or disk dispenser
-
Ruler or calipers
-
Incubator
Protocol:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three different directions to ensure uniform growth.
-
-
Preparation and Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the this compound compound solution.
-
Allow the solvent to evaporate completely.
-
Using sterile forceps or a disk dispenser, place the impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
Place the plates in the incubator within 15 minutes of applying the disks.
-
-
Controls:
-
Negative Control: A disk impregnated with the solvent used to dissolve the test compound.
-
Positive Control: A disk containing a known standard antibiotic.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria. For fungi, incubate at 35°C for 24-48 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm) using a ruler or calipers.
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. The results are interpreted as Susceptible, Intermediate, or Resistant by comparing the zone diameters to the established breakpoints from standards like those provided by the CLSI.
-
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized in clear and structured tables to facilitate comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Compounds against Various Bacterial Strains.
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Mycobacterium tuberculosis H37Rv MIC (µg/mL) |
| Cloxyquin (5-chloroquinolin-8-ol) | Not widely reported | Not widely reported | Not widely reported | 0.062 - 0.25 |
| Reference Antibiotic (e.g., Ciprofloxacin) | 0.25 - 1.0 | 0.008 - 0.03 | 0.25 - 1.0 | 0.25 - 1.0 |
Table 2: Zone of Inhibition Diameters for this compound Compounds against Various Bacterial Strains.
| Compound | Disk Content (µg) | Staphylococcus aureus (ATCC 25923) Zone Diameter (mm) | Escherichia coli (ATCC 25922) Zone Diameter (mm) | Pseudomonas aeruginosa (ATCC 27853) Zone Diameter (mm) |
| This compound Analog 1 | 30 | Insert experimental data | Insert experimental data | Insert experimental data |
| This compound Analog 2 | 30 | Insert experimental data | Insert experimental data | Insert experimental data |
| Reference Antibiotic (e.g., Ciprofloxacin) | 5 | ≥ 21 (S) | ≥ 21 (S) | ≥ 21 (S) |
Note: This table serves as a template. Specific zone diameter data for this compound compounds were not available in the search results and would need to be generated experimentally.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflows for the described protocols and the proposed mechanism of action for quinoline-based antimicrobials.
Caption: Experimental workflows for broth microdilution and disk diffusion assays.
Caption: Proposed mechanism of action for quinoline-based antimicrobials.
References
- 1. jptcp.com [jptcp.com]
- 2. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. idexx.co.uk [idexx.co.uk]
Application Note: Quantification of Chloroxoquinoline in Biological Samples by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed methodology for the quantitative analysis of chloroxoquinoline (5-chloro-8-hydroxyquinoline) in biological matrices, such as plasma and urine, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol covers sample preparation, chromatographic conditions, method validation, and data analysis. The described method is designed to be sensitive, specific, and reproducible, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Principle
This method utilizes RP-HPLC to separate this compound from endogenous components in biological samples. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and an aqueous buffer. After extraction from the biological matrix, typically via protein precipitation, the sample is injected into the HPLC system. The concentration of this compound is determined by comparing the peak area of the analyte to a standard curve generated from samples of known concentrations. UV detection is commonly employed for quantification.[1][2]
Apparatus and Materials
2.1 Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Isocratic Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chromatography Data Station (e.g., LC solution software)
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Micro-centrifuge (capable of >10,000 rpm)
-
Pipettes (various volumes)
-
Syringe filters (0.45 µm, Hydrophilic PVDF or Nylon)
-
HPLC vials and caps
2.2 Chemicals and Reagents
-
This compound (5-chloro-8-hydroxyquinoline) reference standard
-
Internal Standard (IS), e.g., Chloroquine sulphate or another suitable quinoline derivative[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Sodium EDTA (LR grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma/urine for blanks and standards
Experimental Protocols
3.1 Preparation of Solutions
-
Mobile Phase: A common mobile phase is a mixture of an organic solvent and an aqueous buffer. An example is Acetonitrile and 0.025 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 30:70 (v/v) ratio.[4][5] The final solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol. This stock solution should be stored at -20°C.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Chloroquine sulphate) in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent to create calibration curve points (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL).
3.2 Sample Preparation (Protein Precipitation)
Protein precipitation is a common, rapid, and effective method for extracting analytes from plasma or whole blood.
-
Pipette 200 µL of the biological sample (blank, standard, quality control, or unknown) into a 1.5 mL micro-centrifuge tube.
-
Add 20 µL of the Internal Standard working solution (e.g., at 5 µg/mL) and vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile or methanol (stored at -20°C) to precipitate proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
3.3 Chromatographic Conditions
The following are typical starting conditions that may require optimization:
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile: 25 mM Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (Ambient) |
| Injection Volume | 20 µL |
| Detector | UV Detector |
| Detection Wavelength | 254 nm or 343 nm (requires optimization based on this compound's absorbance spectrum) |
| Run Time | Approximately 10-15 minutes |
Method Validation
The analytical method should be validated according to ICH or FDA guidelines to ensure its reliability.
-
Specificity: Assessed by analyzing blank biological samples to ensure no interference from endogenous components at the retention time of this compound and the IS.
-
Linearity: Determined by analyzing a series of at least six calibration standards over the expected concentration range. The peak area ratio (analyte/IS) is plotted against concentration, and the linearity is evaluated by the correlation coefficient (r²), which should be >0.99.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day). Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the method, determined by comparing the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and post-preparative stability in the autosampler.
Data Presentation and Results
Quantitative data from method validation and sample analysis should be clearly structured.
Table 1: Typical HPLC Method Performance Characteristics This table summarizes typical performance data derived from validated methods for similar quinoline compounds in biological matrices.
| Parameter | Typical Value |
| Linearity Range | 10 - 4000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~2 - 5 ng/mL |
| Limit of Quantification (LOQ) | ~5 - 50 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Extraction Recovery | > 85% |
| Analyte Retention Time | 4 - 8 minutes (highly dependent on conditions) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound analysis in biological samples.
Method Validation Relationship Diagram
Caption: Logical relationships in HPLC method validation.
References
- 1. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Reversed-Phase High Performance Liquid Chromatographic Method for Hydroxychloroquine Sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Chloroxoquinoline as a Tool for Inducing and Studying Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroxoquinolines, a class of compounds including the well-known antimalarial drug chloroquine, have emerged as valuable tools in the study of drug resistance. Their established mechanisms of action and the development of resistance to them in various contexts, such as in Plasmodium falciparum and cancer, provide a robust framework for investigating the fundamental processes of drug resistance. These compounds can be utilized to induce a resistant phenotype in vitro and in vivo, allowing for the elucidation of molecular and cellular mechanisms of resistance. This document provides detailed application notes and protocols for the use of chloroxoquinoline in inducing and studying drug resistance.
Data Presentation: Quantitative Analysis of this compound Resistance
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying drug resistance. The following tables summarize representative IC50 values for chloroquine in sensitive and resistant cell lines.
Table 1: Chloroquine IC50 Values in Plasmodium falciparum Strains
| Strain | Resistance Status | Chloroquine IC50 (nM) | Reference |
| HB3 | Sensitive | 10 - 20 | [1] |
| Dd2 | Resistant | 125 - 175 | [1] |
| GC03 | Sensitive | 20 - 30 | [2] |
| Dd2 (recombinant) | Resistant | 100 - 150 | [2] |
| 7G8 (recombinant) | Resistant | 100 - 150 | [2] |
Table 2: Chloroquine IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Context | Chloroquine IC50 (µM) | Reference |
| JIMT-1 | HER2+ Breast Cancer | Trastuzumab Resistant | 24.4 | |
| A549 | Lung Cancer | Epirubicin Sensitivity | Not specified, used in combination | |
| MCF-7 | Breast Cancer | Doxorubicin Sensitivity | ~64 (from literature) | |
| U87MG | Glioblastoma | Wild-type p53 | Dose-dependent apoptosis | |
| Glioma lines | Glioblastoma | Mutant p53 | Less sensitive than wt-p53 |
Experimental Protocols
Protocol 1: Induction of Chloroquine Resistance in Cancer Cell Lines
This protocol describes a method for generating chloroquine-resistant cancer cell lines through continuous exposure to escalating drug concentrations.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Chloroquine diphosphate salt (sterile, stock solution in water)
-
96-well and 6-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
-
MTT or similar cell viability assay kit
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
Procedure:
-
Determine the initial IC50 of chloroquine:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of chloroquine.
-
Incubate for 48-72 hours.
-
Assess cell viability using an MTT assay to determine the IC50 value.
-
-
Initiate resistance induction:
-
Culture the parental cell line in a 6-well plate.
-
Begin continuous treatment with chloroquine at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain the cells in this concentration, passaging as necessary, until the cell growth rate returns to a level comparable to the untreated parental cells.
-
-
Stepwise increase in chloroquine concentration:
-
Once the cells have adapted to the initial concentration, increase the chloroquine concentration by approximately 1.5 to 2-fold.
-
Monitor the cells for signs of stress and cell death. It is expected that a significant portion of the cell population will not survive the initial exposure to the higher concentration.
-
Continue to culture the surviving cells in this new concentration until they are actively proliferating.
-
Repeat this stepwise increase in drug concentration. The process can take several months.
-
-
Characterization of the resistant cell line:
-
Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Once a stable resistant cell line is established (typically with a resistance index >10, where the resistance index is the IC50 of the resistant line divided by the IC50 of the parental line), perform further characterization. This can include western blotting for resistance markers, gene expression analysis, and functional assays.
-
Cryopreserve stocks of the resistant cell line at various stages of resistance development.
-
Protocol 2: In Vitro Drug Susceptibility Assay for P. falciparum
This protocol outlines the determination of chloroquine IC50 in P. falciparum cultures using a SYBR Green I-based fluorescence assay.
Materials:
-
Chloroquine-sensitive and -resistant P. falciparum strains (e.g., 3D7 and Dd2)
-
Human erythrocytes (O+)
-
Complete malaria culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
Chloroquine stock solution
-
Fluorescence plate reader
Procedure:
-
Parasite culture and synchronization:
-
Maintain asynchronous cultures of P. falciparum in human erythrocytes at 2% hematocrit.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
-
Drug plate preparation:
-
Prepare serial dilutions of chloroquine in complete culture medium.
-
Add the drug dilutions to a 96-well plate. Include drug-free wells as a negative control and uninfected erythrocytes as a background control.
-
-
Inoculation and incubation:
-
Add the synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.
-
-
Lysis and staining:
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for at least 1 hour.
-
-
Fluorescence measurement and data analysis:
-
Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Subtract the background fluorescence of uninfected erythrocytes.
-
Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of Autophagy Markers
This protocol details the detection of LC3-II and p62, key markers of autophagy, in chloroquine-treated cells.
Materials:
-
Parental and chloroquine-resistant cancer cell lines
-
Chloroquine
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell lysis and protein quantification:
-
Treat cells with chloroquine at the desired concentration and for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and protein transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. Also, probe for a loading control (β-actin or GAPDH).
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control. An accumulation of LC3-II and p62 is indicative of autophagy inhibition.
-
Signaling Pathways and Experimental Workflows
Chloroxoquinolines modulate several key signaling pathways involved in cell survival, proliferation, and stress responses, which are often implicated in the development of drug resistance.
NF-κB Signaling Pathway in Chloroquine-Induced Resistance
Chloroquine can induce the activation of the NF-κB signaling pathway, which promotes the expression of pro-survival genes and contributes to drug resistance. This process can be initiated by the accumulation of autophagosomes and the p62 protein.
Caption: NF-κB pathway activation by this compound.
PI3K/mTOR Signaling and Chloroquine
The PI3K/mTOR pathway is a central regulator of cell growth and autophagy. Chloroquine's inhibition of autophagy can synergize with PI3K/mTOR inhibitors to induce cancer cell death.
References
Assessing Chloroxoquinoline's Effect on Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the cytotoxic and anti-proliferative effects of chloroxoquinoline, a quinoline derivative with potential therapeutic applications. The following sections offer a comprehensive guide to evaluating its impact on cell viability through established in vitro assays.
Application Note 1: Overview of this compound's Cytotoxic Effects
This compound and its derivatives are a class of compounds that have garnered significant interest in cancer research due to their wide range of biological activities.[1][2] These compounds have been shown to induce cytotoxicity in various cancer cell lines through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of autophagy.[3][4] Chloroquine, a well-known 7-chloroquinoline, is a known autophagy inhibitor that disrupts lysosomal function, leading to cell death.[3] The evaluation of a novel compound like this compound's effect on cell viability is a critical first step in the drug discovery process.
Data Presentation: Summary of Quantitative Data
The following tables are templates for summarizing the quantitative data obtained from the cell viability assays.
Table 1: Cytotoxicity of this compound as Determined by MTT Assay
| Cell Line | Cancer Type | Exposure Time (hours) | IC₅₀ (µM) |
| HCT-116 | Colon Cancer | 72 | Data |
| MCF-7 | Breast Cancer | 72 | Data |
| HeLa | Cervical Cancer | 72 | Data |
| A549 | Lung Adenocarcinoma | 72 | Data |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cell Viability Assessment by Trypan Blue Exclusion Assay
| Cell Line | This compound Conc. (µM) | Treatment Time (hours) | % Viable Cells | % Non-viable Cells |
| HCT-116 | 0 (Control) | 48 | Data | Data |
| HCT-116 | 10 | 48 | Data | Data |
| HCT-116 | 50 | 48 | Data | Data |
| HCT-116 | 100 | 48 | Data | Data |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, HeLa, A549)
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, SDS-HCl solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
The trypan blue exclusion test is used to determine the number of viable cells in a suspension. The principle is that live cells possess intact cell membranes that exclude the dye, whereas dead cells have compromised membranes and take up the blue dye.
Materials:
-
Cell suspension treated with this compound
-
Trypan blue solution (0.4%)
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Hemacytometer
-
Microscope
Procedure:
-
Cell Preparation: After treating cells with this compound for the desired time, harvest the cells and centrifuge to form a pellet. Resuspend the cell pellet in 1 ml of PBS or serum-free medium.
-
Staining: Mix one part of 0.4% trypan blue solution with one part of the cell suspension. For instance, add 10 μL of trypan blue to 10 μL of cells.
-
Incubation: Allow the mixture to incubate for approximately 3 minutes at room temperature. It is important to count the cells within 3 to 5 minutes of mixing, as longer incubation times can lead to cell death.
-
Cell Counting: Load 10 µL of the cell-trypan blue mixture into a hemacytometer and examine immediately under a microscope at low magnification.
-
Data Collection: Count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the central grid of the hemacytometer.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100
Visualizations
Experimental Workflow for Cell Viability Assays
Caption: Workflow for MTT and Trypan Blue cell viability assays.
Proposed Signaling Pathway for this compound-Induced Cell Death
Caption: Potential mechanisms of this compound-induced cell death.
References
Application Notes and Protocols for the Synthesis of Functionalized 7-Chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and contemporary protocols for the synthesis of functionalized 7-chloroquinoline derivatives. The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1] This document outlines detailed methodologies for key synthetic transformations, presents quantitative data for comparative analysis, and visualizes experimental workflows for clarity.
I. Overview of Synthetic Strategies
The synthesis of functionalized 7-chloroquinoline derivatives typically commences from commercially available precursors such as 4,7-dichloroquinoline or involves the construction of the quinoline ring system through cyclization reactions.[1] The reactivity of the chloro-substituents on the quinoline ring allows for selective functionalization. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) reactions compared to the chlorine at the C7 position.[2] This differential reactivity is a key aspect exploited in many synthetic routes.
Common synthetic approaches include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method to introduce a variety of functional groups at the C4 position by reacting 4,7-dichloroquinoline with nucleophiles such as amines, phenols, and thiols.[3][4]
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for creating 1,2,3-triazole-linked 7-chloroquinoline derivatives, often employed in the synthesis of hybrid molecules with potential biological activities.
-
Metal-Mediated Cross-Coupling Reactions: Palladium-catalyzed reactions, for instance, can be used to further functionalize the quinoline core.
-
Reactions involving Organometallic Intermediates: The use of mixed lithium-magnesium reagents allows for the generation of functionalized quinolines under mild conditions.
II. Experimental Protocols
This section provides detailed experimental procedures for the synthesis of representative functionalized 7-chloroquinoline derivatives.
Protocol 1: Synthesis of N-(7-chloroquinolin-4-yl)aniline Derivatives via SNAr
This protocol describes the synthesis of 4-anilino-7-chloroquinoline derivatives, a common scaffold in kinase inhibitors.
Materials:
-
4,7-dichloroquinoline
-
Substituted aniline
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of 4,7-dichloroquinoline (1.0 eq) and the desired substituted aniline (1.1 eq) in ethanol is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and then with a dilute aqueous sodium hydroxide solution to remove any unreacted starting materials.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure N-(7-chloroquinolin-4-yl)aniline derivative.
Protocol 2: Ultrasound-Assisted Synthesis of 1-(7-chloroquinolin-4-yl) Derivatives
This method utilizes ultrasonic irradiation to accelerate the reaction and often leads to higher yields and purity.
Materials:
-
4,7-dichloroquinoline
-
Appropriate amine (e.g., o-phenylenediamine, thiosemicarbazide, 3-amino-1,2,4-triazole)
-
Ethanol
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH) solution (1N)
Procedure:
-
In a suitable vessel, mix 4,7-dichloroquinoline (0.01 mol) with the appropriate amine (0.01 mol) in ethanol (15 mL).
-
Place the reaction vessel in an ultrasonic bath and reflux for 30 minutes at ambient temperature.
-
Monitor the completion of the reaction using TLC.
-
After completion, add chloroform (150 mL) to the reaction mixture.
-
Wash the organic layer with 1N sodium hydroxide solution (150 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Synthesis of 7-Chloroquinoline-4-carbinol Derivatives via Magnesiation
This protocol employs mixed lithium-magnesium reagents for the functionalization of the C4 position.
Materials:
-
7-chloroquinoline
-
TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., aldehyde or ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a solution of 7-chloroquinoline (1.0 eq) in anhydrous THF at -10 °C, add TMPMgCl·LiCl (1.1 eq) dropwise.
-
Stir the resulting mixture at -10 °C for 1 hour to ensure the formation of the magnesium intermediate.
-
Cool the reaction mixture to -78 °C and add the desired electrophile (e.g., benzaldehyde, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
III. Quantitative Data
The following tables summarize the reaction yields and biological activities of some representative functionalized 7-chloroquinoline derivatives as reported in the literature.
Table 1: Synthesis of 1-(7-chloroquinolin-4-yl) Derivatives using Ultrasound Irradiation
| Compound | Amine Reactant | Yield (%) |
| 2 | o-phenylenediamine | 85 |
| 3 | thiosemicarbazide | 82 |
| 4 | 3-amino-1,2,4-triazole | 88 |
Table 2: In Vitro Antimalarial Activity of 7-Chloroquinoline Derivatives against P. falciparum
| Compound | IC₅₀ (µM) |
| 2 | > 50 |
| 3 | 45.6 |
| 4 | 33.2 |
| 6 | 28.9 |
| 8 | 18.7 |
| 9 | 11.92 |
Table 3: Anticancer Activity of 7-Chloroquinoline Derivatives (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Carcinoma) | Hela (Cervical Carcinoma) |
| 3 | 25.12 | 23.39 | 50.03 |
| 9 | 19.85 | 21.41 | 21.41 |
IV. Visualizations
The following diagrams illustrate the general synthetic workflows and a simplified representation of a potential mechanism of action for quinoline-based anticancer agents.
Caption: A generalized workflow for the synthesis of diverse 7-chloroquinoline derivatives.
Caption: A simplified diagram illustrating the inhibition of bacterial DNA gyrase.
V. Conclusion
The 7-chloroquinoline scaffold remains a highly versatile and valuable starting point for the development of new therapeutic agents. The synthetic protocols outlined in these application notes provide a foundation for researchers to generate diverse libraries of functionalized 7-chloroquinoline derivatives for further biological evaluation. The ease of modification at the C4 position allows for detailed structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds in drug discovery programs.
References
Application Notes and Protocols for Employing Chloroxoquinoline in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of chloroxoquinoline, a halogenated 8-hydroxyquinoline, in high-throughput screening (HTS) assays. This compound and its analogs are of significant interest in drug discovery due to their wide range of biological activities. These notes cover essential background information, key signaling pathways modulated by this class of compounds, and comprehensive, step-by-step protocols for relevant HTS assays. The assays detailed herein focus on the assessment of cell viability, autophagy modulation, and NF-κB signaling inhibition. Representative quantitative data from HTS of structurally similar compounds are provided to guide data analysis and interpretation. Furthermore, diagrams of signaling pathways and experimental workflows are included to provide a clear conceptual framework for the described methodologies.
Introduction to this compound in Drug Discovery
This compound belongs to the 8-hydroxyquinoline class of compounds, which are characterized by their ability to chelate metal ions, thereby interfering with various biological processes.[1] This mechanism contributes to their broad spectrum of activity, including antimicrobial and potential anticancer effects. The quinoline scaffold is a common motif in many approved drugs, making its derivatives, such as this compound, attractive candidates for HTS campaigns aimed at discovering novel therapeutic agents. HTS allows for the rapid evaluation of this compound's biological activity across a multitude of cellular contexts and molecular targets, facilitating the identification of potential "hit" compounds for further development.
Key Signaling Pathways Modulated by Quinoline Compounds
Several critical cellular signaling pathways are known to be affected by quinoline derivatives. Understanding these pathways is fundamental to designing targeted HTS assays and interpreting the resulting data.
Autophagy Signaling Pathway
Autophagy is a catabolic process involving the lysosomal degradation of cellular components. It plays a complex role in cancer, contributing to both cell survival and cell death. Chloroquine, a related quinoline compound, is a well-established inhibitor of autophagy at the lysosomal stage. It is believed that this compound may act similarly by disrupting lysosomal function, leading to an accumulation of autophagosomes.
Caption: The autophagy pathway, highlighting the inhibition of lysosomal function by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling cascade is a pivotal regulator of the immune response, inflammation, and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Certain quinoline-based compounds have been shown to suppress NF-κB activation, suggesting a potential anti-inflammatory and anticancer mechanism of action for this compound.
Caption: The NF-κB signaling cascade with a potential point of inhibition by this compound.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is frequently observed in various human cancers. The modulation of this pathway by chloroquine analogs suggests that this compound could also exert its effects through this signaling axis.
Caption: The PI3K/AKT/mTOR signaling pathway and a potential inhibitory role for this compound.
High-Throughput Screening Workflow
A systematic HTS workflow is essential for the efficient identification and validation of the biological activities of this compound. The process typically begins with a primary screen, followed by more detailed secondary and tertiary assays to confirm activity and elucidate the mechanism of action.
Caption: A typical workflow for a high-throughput screening campaign.
Data Presentation: Quantitative HTS
The clear and concise presentation of quantitative data is crucial for the interpretation of HTS results. The following table provides an example of HTS data for a series of 8-hydroxyquinolines, which are structurally related to this compound, screened for their ability to inhibit histone demethylases.[2][3]
| Compound ID (SID) | Chemical Scaffold | Target Enzyme | IC50 (µM) | Curve Class |
| 14737227 | 8-Hydroxyquinoline | JMJD2E | 39 | 2b |
| 85736331 | 5-carboxy-8-hydroxyquinoline | JMJD2A | 86.5 | 1a |
| 99881900 | 8-Hydroxyquinoline | JMJD2E | 2.1 | 1a |
| 99881901 | 8-Hydroxyquinoline | JMJD2E | 3.5 | 1a |
| This data is presented for illustrative purposes and is derived from a study on 8-hydroxyquinoline derivatives.[2][3] |
Experimental Protocols
The following are detailed protocols for HTS assays relevant to the investigation of this compound. These protocols are designed for 384-well plate formats to be compatible with automated liquid handling systems.
Cell Viability/Cytotoxicity HTS Assay (Resazurin-Based)
This assay measures the metabolic activity of viable cells, providing a robust readout for cytotoxicity.
-
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM, 10% FBS)
-
Resazurin sodium salt solution
-
384-well black, clear-bottom plates
-
Automated liquid handling system
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
-
-
Protocol:
-
Cell Seeding: Dispense 25 µL of cell suspension (e.g., 2,000-5,000 cells) into each well of the 384-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium (final DMSO concentration ≤ 0.5%). Add 25 µL of the compound dilutions to the cells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
Resazurin Addition: Add 5 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure fluorescence intensity using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a background control (0% viability). Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Autophagy HTS Assay (GFP-LC3 Puncta Formation)
This high-content imaging assay quantifies the formation of GFP-LC3 puncta, an indicator of autophagosome accumulation.
-
Materials:
-
A cell line stably expressing GFP-LC3 (e.g., U2OS-GFP-LC3)
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
Positive control (e.g., chloroquine)
-
Hoechst 33342 nuclear stain
-
384-well black, clear-bottom imaging plates
-
High-content imaging system and analysis software
-
-
Protocol:
-
Cell Seeding: Seed GFP-LC3 expressing cells into 384-well imaging plates and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of this compound to the cells. Include vehicle and positive controls. Incubate for an appropriate duration (e.g., 18-24 hours).
-
Staining and Imaging: Add Hoechst 33342 to stain the nuclei. Acquire images using a high-content imaging system, capturing both the GFP (LC3) and DAPI (nuclei) channels.
-
Image Analysis: Use automated image analysis software to identify individual cells and quantify the number, size, and intensity of GFP-LC3 puncta within the cytoplasm of each cell.
-
Data Analysis: Calculate the average number of GFP-LC3 puncta per cell for each treatment. An increase in puncta suggests an accumulation of autophagosomes, which can be indicative of autophagy inhibition at the lysosomal stage. Plot the results against compound concentration.
-
NF-κB Reporter HTS Assay (Luciferase-Based)
This assay measures the transcriptional activity of NF-κB using a luciferase reporter system.
-
Materials:
-
A cell line with a stably integrated NF-κB-responsive luciferase reporter construct (e.g., HEK293/NF-κB-luc)
-
This compound (stock solution in DMSO)
-
Assay medium (e.g., phenol red-free DMEM)
-
NF-κB activator (e.g., TNFα)
-
Luciferase detection reagent
-
384-well solid white plates
-
Luminometer
-
-
Protocol:
-
Cell Seeding: Dispense the reporter cell line into 384-well white plates and incubate for 18-24 hours.
-
Compound Pre-incubation: Add serial dilutions of this compound to the cells and pre-incubate for 1 hour at 37°C.
-
Pathway Activation: Add the NF-κB activator (e.g., TNFα at an EC80 concentration) to all wells except the unstimulated control. Incubate for 6 hours.
-
Signal Detection: Add the luciferase detection reagent to each well.
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity relative to the TNFα-stimulated control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
References
- 1. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors | PLOS One [journals.plos.org]
Application Notes and Protocols for the Use of Chloroquine and its Analogs in Animal Models of Parasitic Diseases
These application notes provide a comprehensive overview of the use of chloroquine and its derivatives in preclinical animal models of parasitic diseases, including leishmaniasis, malaria, and trypanosomiasis. The information is intended for researchers, scientists, and drug development professionals working on novel anti-parasitic therapies.
Overview of Chloroquine and its Analogs in Parasitic Disease Models
Chloroquine, a 4-aminoquinoline compound, has a long history as an antimalarial agent.[1][2][3] Its mechanism of action, particularly in Plasmodium, involves the inhibition of hemozoin biocrystallization in the parasite's acidic food vacuole, leading to the accumulation of toxic free heme and subsequent parasite death.[1][2] Due to the emergence of chloroquine-resistant parasite strains, research has focused on the development of chloroquine analogs and their evaluation in various parasitic disease models. Studies have demonstrated the efficacy of these compounds not only against different species of Plasmodium but also against other protozoan parasites like Leishmania and Trypanosoma.
Efficacy of Chloroquine and its Analogs in Animal Models
The following tables summarize the quantitative data from various studies on the efficacy of chloroquine and its analogs in animal models of parasitic diseases.
Table 1: Efficacy of a Chloroquine Analog against Leishmania panamensis in a Murine Model
| Animal Model | Parasite Strain | Treatment Group | Dosage | Administration Route | Outcome |
| BALB/c mice | Leishmania panamensis | Chloroquine Analog | 25 mg/kg/day | Intraperitoneal | Significant reduction in inflammation and parasite load at the inoculation site. |
| BALB/c mice | Leishmania panamensis | Chloroquine Analog | 50 mg/kg/day | Intraperitoneal | Dose-dependent reduction in inflammation and parasite load. |
| BALB/c mice | Leishmania panamensis | Control | Vehicle | Intraperitoneal | No reduction in inflammation or parasite load. |
Table 2: Efficacy of Chloroquine against Plasmodium berghei in a Murine Model
| Animal Model | Parasite Strain | Treatment Group | Dosage | Administration Route | Outcome |
| Male mice | Plasmodium berghei | Chloroquine | Not Specified | Not Specified | 58.33% of mice completely recovered; Parasitemia reduced to 4% by day 8. |
| Male mice | Plasmodium berghei | Quinine | Not Specified | Not Specified | 91.7% mortality between days 10 and 14; 75% orchitis observed. |
| Male mice | Plasmodium berghei | Control | Not Specified | Not Specified | Not Specified |
Table 3: Efficacy of Novel Quinolines against Trypanosoma cruzi and Trypanosoma brucei in Murine Models
| Animal Model | Parasite Strain | Treatment Group | Dosage | Administration Route | Outcome |
| NMRI mice | Trypanosoma cruzi | DB2186 | 40 mg/kg | Intraperitoneal | 70% reduction in parasitemia load. |
| NMRI mice | Trypanosoma brucei rhodesiense | DB2186 | 40 mg/kg (3 consecutive days) | Intraperitoneal | Cured 2 out of 4 mice. |
| NMRI mice | Trypanosoma brucei rhodesiense | DB2217 | 40 mg/kg (3 consecutive days) | Intraperitoneal | Cured all 4 mice (100% cure rate). |
Experimental Protocols
Murine Model of Leishmania panamensis Infection
This protocol describes the establishment of a murine model of cutaneous leishmaniasis to evaluate the in vivo efficacy of a new chloroquine analog.
Materials:
-
Leishmania panamensis promastigotes
-
BALB/c mice
-
Chloroquine analog
-
Phosphate-buffered saline (PBS)
-
Schneider's Drosophila Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Protocol:
-
Parasite Culture: Culture L. panamensis promastigotes in Schneider's Drosophila medium supplemented with 20% FBS and 1% penicillin-streptomycin at 26°C.
-
Infection: Infect BALB/c mice by subcutaneously inoculating 1 x 10^6 stationary-phase promastigotes in the footpad.
-
Treatment:
-
Prepare the chloroquine analog solution in a suitable vehicle.
-
Administer the compound intraperitoneally at the desired doses (e.g., 25 and 50 mg/kg/day) for a specified duration (e.g., 28 days), starting at a specific time point post-infection.
-
Administer the vehicle to the control group.
-
-
Assessment of Infection:
-
Measure the thickness of the infected footpad regularly using a caliper to monitor inflammation.
-
At the end of the treatment period, sacrifice the animals and determine the parasite load in the infected footpad and draining lymph nodes using a limiting dilution assay.
-
-
Immunological Analysis:
-
Isolate cells from the popliteal lymph nodes.
-
Culture the cells in the presence or absence of Leishmania antigen.
-
Measure the levels of cytokines such as IL-10 in the culture supernatants by ELISA to assess the immune response.
-
Caption: Workflow for evaluating a chloroquine analog in a murine model of L. panamensis.
Murine Model of Plasmodium berghei Infection
This protocol outlines a general procedure for testing the efficacy of antimalarial compounds in a rodent malaria model.
Materials:
-
Plasmodium berghei infected red blood cells
-
Male mice (e.g., Swiss albino)
-
Chloroquine
-
Giemsa stain
-
Microscope
Protocol:
-
Infection: Inoculate mice intraperitoneally with 1 x 10^5 P. berghei-infected red blood cells.
-
Treatment:
-
On day 4 post-infection, initiate treatment with chloroquine at a predetermined dose and administration route.
-
Administer a placebo to the control group.
-
-
Monitoring Parasitemia:
-
Prepare thin blood smears from the tail vein of each mouse daily.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitized red blood cells by microscopic examination.
-
-
Assessment of Efficacy:
-
Monitor the survival rate of the mice in each group.
-
Calculate the mean percentage of parasitemia reduction compared to the control group.
-
-
Toxicity Assessment (Optional):
-
At the end of the experiment, perform histopathological examination of organs (e.g., testes) to assess any drug-related toxicity.
-
Caption: Workflow for evaluating antimalarial compounds in a P. berghei mouse model.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of chloroquine in Plasmodium is the inhibition of heme detoxification. Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite. Here, it binds to heme molecules, preventing their polymerization into non-toxic hemozoin crystals. The resulting accumulation of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death.
In the context of Leishmania, some quinoline derivatives have been shown to modulate the host's immune response. For instance, a chloroquine analog was found to reduce the production of the anti-inflammatory cytokine IL-10 by macrophages infected with Leishmania. This suggests that the compound may enhance parasite killing by promoting a pro-inflammatory response.
Caption: Chloroquine's mechanism of action in Plasmodium.
Caption: Immunomodulatory effect of a chloroquine analog on Leishmania-infected macrophages.
References
Application Notes and Protocols: Developing Chloroxoquinoline-Based Biosensors for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a versatile class of heterocyclic aromatic compounds extensively utilized in the development of chemosensors for metal ion detection.[1][2] Their rigid structure, high quantum yield, and capacity to form stable complexes with various metal ions make them ideal fluorophores.[1] Specifically, 8-hydroxyquinoline (8-HQ) and its substituted analogues, including chloroxoquinoline derivatives, have garnered significant attention.[3][4] These compounds function as potent metal chelators that can signal the presence of specific metal ions through changes in their photophysical properties, such as fluorescence intensity or color.
The coordination of metal ions with these sensor molecules typically triggers a "turn-on" or "turn-off" fluorescent response, enabling highly sensitive and selective detection. This response is governed by several key mechanisms, including Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). These application notes provide a comprehensive overview of the principles, quantitative data, and detailed experimental protocols for utilizing this compound-based biosensors for metal ion detection.
Principle of Detection: Key Signaling Mechanisms
The functionality of this compound-based sensors relies on precise molecular mechanisms that translate a metal binding event into a detectable optical signal.
1. Photoinduced Electron Transfer (PET) In a typical PET sensor, the molecule consists of a fluorophore (the quinoline core) linked to a metal ion receptor (an electron-rich moiety). In the absence of the target metal ion, the excited fluorophore is "quenched" as an electron is transferred from the receptor, preventing fluorescence. Upon binding of a metal ion to the receptor, the electron transfer process is inhibited, restoring the fluorescence in a "turn-on" response.
2. Chelation-Enhanced Fluorescence (CHEF) In the CHEF mechanism, the sensor molecule in its free, unbound state has low fluorescence due to internal rotations and vibrations that provide non-radiative pathways for the excited state to decay. When the sensor chelates a metal ion, a rigid, planar complex is formed. This increased rigidity restricts the non-radiative decay processes, causing a significant enhancement in fluorescence intensity.
3. Excited-State Intramolecular Proton Transfer (ESIPT) For 8-hydroxyquinoline specifically, weak fluorescence in its natural state is attributed to an ESIPT process from the hydroxyl group to the quinoline nitrogen atom. When 8-HQ forms a complex with a metal ion, this proton transfer is blocked. The inhibition of ESIPT restores the normal fluorescence emission, leading to a significant enhancement.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Chloroxoquinoline Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with chloroxoquinoline compounds in aqueous buffers during experimental work.
Troubleshooting Guide
This guide is designed to offer immediate, practical solutions to common problems faced in the laboratory.
Issue 1: My this compound compound, dissolved in a DMSO stock, precipitates immediately upon dilution into my aqueous assay buffer.
-
Possible Cause: The concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit, a phenomenon known as "fall-out". The buffer's properties (pH, ionic strength) may also be unfavorable for solubility.
-
Solutions:
-
Optimize Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Reduce Final Concentration: Your target concentration may be too high. Perform a serial dilution to determine the highest workable concentration that remains in solution.
-
Increase DMSO Carryover (with caution): While high concentrations of DMSO can be toxic to cells, for cell-free assays, you might be able to slightly increase the final DMSO percentage (e.g., from 0.5% to 1-2%). Always run a vehicle control to check for solvent effects on your assay.[1]
-
Use Co-solvents: Incorporating other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) into your buffer system can enhance the solubility of hydrophobic compounds.[2][3][4][5]
-
Issue 2: My this compound compound won't fully dissolve in 100% DMSO to create a high-concentration stock solution.
-
Possible Cause: The compound may have intrinsically low solubility even in DMSO, or the DMSO may have absorbed moisture, reducing its solvating power.
-
Solutions:
-
Gentle Heating and Sonication: Warm the solution in a water bath (37°C is often a safe starting point) and use a sonicator to provide mechanical energy to break down the crystal lattice and facilitate dissolution. Be cautious with heat, as it can degrade thermally sensitive compounds.
-
Use Anhydrous DMSO: Ensure you are using a fresh, sealed bottle of anhydrous DMSO, as it readily absorbs atmospheric water, which can significantly decrease its ability to dissolve hydrophobic compounds.
-
Prepare a Lower Concentration Stock: If a high-concentration stock is not absolutely necessary, preparing a more dilute, fully dissolved stock solution is preferable to using a partially dissolved suspension.
-
Issue 3: I am observing high variability or poor reproducibility in my bioassay results.
-
Possible Cause: The compound may be precipitating out of solution over the course of the experiment, leading to inconsistent effective concentrations.
-
Solutions:
-
Visual Inspection: Before use, visually inspect your diluted compound in the assay buffer for any signs of cloudiness or precipitate. Centrifuging the plate and checking for a pellet can also be informative.
-
Re-dissolve Before Use: If you observe precipitation in your stock solution after storage (especially after freeze-thaw cycles), gently warm and sonicate the vial to ensure the compound is fully re-dissolved before making your working dilutions.
-
Consider Solubility Enhancers: If precipitation in the final assay medium is suspected, incorporating a solubility-enhancing excipient like cyclodextrin may be necessary to maintain the compound in solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the solubility of this compound derivatives?
A1: Several factors can significantly impact solubility:
-
pH: As quinoline derivatives are often ionizable, their solubility can be highly pH-dependent. For basic compounds, a lower pH can increase solubility, while for acidic compounds, a higher pH may be beneficial.
-
Crystalline Structure: The stability of the compound's crystal lattice affects how easily it dissolves. More stable crystals require more energy to break apart, resulting in lower solubility.
-
Lipophilicity: The presence of chloro- groups and the quinoline core generally makes these compounds hydrophobic (lipophilic), leading to poor aqueous solubility.
-
Temperature: For many organic compounds, solubility tends to increase with temperature.
Q2: Can I use pH modification to solubilize my this compound in a cell-based assay?
A2: While pH adjustment is a powerful technique, it must be used with caution in cell-based assays. The final pH of the cell culture medium must remain within the physiological range (typically pH 7.2-7.4) to ensure cell viability. Significant deviations can stress or kill the cells, confounding your results. This method is often more suitable for cell-free enzymatic assays where pH constraints may be less stringent.
Q3: My this compound stock solution in DMSO precipitates after being stored in the freezer. What can I do?
A3: This is a common issue. To prevent this, it is highly recommended to aliquot your stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles, which can cause the compound to precipitate out of solution over time. If you do observe a precipitate, gently warm the vial to 37°C and sonicate until the compound is fully redissolved before making any dilutions.
Q4: What are cyclodextrins, and how can they improve the solubility of my compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like many chloroxoquinolines, within their core, forming a water-soluble inclusion complex. This effectively "hides" the hydrophobic compound from the aqueous environment, increasing its apparent solubility and stability in solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.
Data Summary: Solubility Enhancement Strategies
| Strategy | Rationale | General Protocol | Advantages | Limitations |
| pH Adjustment | Ionizing the this compound molecule to increase its polarity and interaction with water. | Prepare a series of buffers with varying pH values. Determine the compound's solubility in each. | Can dramatically increase solubility for ionizable compounds. | Limited by the pH constraints of the biological assay (e.g., cell viability). Can alter compound activity. |
| Co-solvency | Adding a water-miscible organic solvent to the aqueous buffer to reduce the polarity of the solvent system. | Prepare a concentrated stock in a solvent like DMSO. Add this stock to the aqueous buffer, often while vortexing. | Simple, rapid, and effective for many compounds. Can also improve compound stability. | The organic solvent may be toxic to cells at higher concentrations. Can sometimes affect protein structure or enzyme activity. |
| Cyclodextrins | Encapsulating the hydrophobic this compound molecule within the lipophilic core of the cyclodextrin. | Prepare a solution of cyclodextrin in the aqueous buffer. Add the compound (often from a DMSO stock) to this solution. | Generally low toxicity. Can improve bioavailability and protect the compound from degradation. | May not be effective for all molecules. Can potentially alter the effective concentration available for binding. |
| Heated Sonication | Using thermal and mechanical energy to overcome the compound's crystal lattice energy. | Gently warm the solution (e.g., 37°C) while sonicating in a water bath. | Can help dissolve stubborn compounds in the initial stock preparation. | Risk of thermal degradation of the compound. May not prevent re-precipitation upon cooling or dilution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of the this compound compound needed to make a 10 mM solution. For example, for a compound with a molecular weight of 250 g/mol , you would need 2.5 mg for 1 mL of 10 mM stock.
-
Weighing: Carefully weigh the required amount of the compound and place it in a sterile, amber glass vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Agitation: Vortex the solution vigorously for 2-5 minutes. Visually inspect for any undissolved particles.
-
Troubleshooting: If particles remain, place the vial in a 37°C water bath for 10-15 minutes, followed by vortexing or sonication for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Screening
-
Buffer Preparation: Prepare a series of buffers with different pH values relevant to your experimental window (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Compound Addition: Add an excess amount of the solid this compound compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom.
-
Equilibration: Seal the vials and shake them at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Analysis: Plot the measured solubility against the pH of the buffers to determine the pH-solubility profile.
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
HP-β-CD Solution Preparation: Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 1-5% (w/v).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your this compound compound in DMSO (e.g., 20-50 mM).
-
Complexation: While vortexing the HP-β-CD solution, add a small volume of the compound's DMSO stock to achieve the desired final concentration.
-
Equilibration: Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation.
-
Filtration (Optional): To remove any undissolved compound or aggregates, the solution can be filtered through a 0.22 µm syringe filter.
-
Verification: Visually inspect the final solution for clarity. Compare its stability over time to a control prepared without HP-β-CD.
Visualizations
Caption: A troubleshooting workflow for addressing compound precipitation.
Caption: Key strategies for enhancing compound solubility.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Co-solvency: Significance and symbolism [wisdomlib.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
"troubleshooting low yield in chloroxoquinoline synthesis reactions"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in chloroxoquinoline synthesis. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Gould-Jacobs reaction to synthesize the 4-hydroxyquinoline precursor has a very low yield. What are the common causes?
Low yields in the Gould-Jacobs reaction, a critical step for forming the quinoline core, can often be attributed to several factors:
-
Suboptimal Reaction Temperature: The intramolecular cyclization step requires high temperatures, often in the range of 250-260 °C. Insufficient heat can lead to an incomplete reaction.[1][2] Conversely, excessively high temperatures or prolonged reaction times can cause product degradation.[3]
-
Incomplete Cyclization of the Intermediate: The initial condensation of an aniline with diethyl ethoxymethylenemalonate forms an anilidomethylenemalonate intermediate. The subsequent thermal cyclization of this intermediate to the 4-hydroxyquinoline is often the yield-limiting step.[2][4]
-
Substrate Reactivity: The electronic properties of the aniline substrate can significantly impact the reaction. Electron-donating groups at the meta-position of the aniline are generally effective for this reaction.
-
Side Reactions: At the high temperatures required, side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired product.
Q2: I'm observing a significant amount of unreacted starting material in my Gould-Jacobs reaction. How can I improve the conversion?
Incomplete conversion is a common issue. Consider the following adjustments:
-
Optimize Temperature and Time: A thorough time-temperature examination is crucial to optimize the yield. Microwave-assisted synthesis can be an effective method for rapidly optimizing these parameters, often leading to shorter reaction times and improved yields.
-
Use of a High-Boiling Solvent: Employing a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, can help achieve and maintain the necessary high temperatures for cyclization, with yields reportedly increasing to as high as 95%.
-
Excess Reagent: Using an excess of diethyl ethoxymethylenemalonate can act as both a reagent and a solvent, driving the initial condensation reaction forward.
Q3: The chlorination of my 4-hydroxyquinoline precursor using phosphorus oxychloride (POCl₃) is resulting in a low yield of the desired 4-chloroquinoline. What could be going wrong?
The chlorination step is critical and prone to issues that can significantly lower your yield. Here are the most common culprits:
-
Product Hydrolysis during Workup: 4-chloroquinolines can be unstable in aqueous and basic solutions. During the workup procedure, which often involves quenching the reaction with ice water and neutralizing with a base, the product can hydrolyze back to the 4-hydroxyquinoline starting material. This is a very common reason for low isolated yields.
-
Incomplete Reaction: The conversion of the hydroxyl group to a chlorine atom may be incomplete. This can be due to insufficient heating, a short reaction time, or an inadequate amount of POCl₃. The reaction typically requires refluxing in an excess of POCl₃.
-
Formation of Intermediates: The reaction of quinolones with POCl₃ can proceed through phosphorylated intermediates. Inefficient conversion of these intermediates to the final chloro product will result in a lower yield.
-
Side Reactions: At elevated temperatures, side reactions can occur. Pseudodimer formation, arising from the reaction between phosphorylated intermediates and unreacted quinolone, is a potential side reaction that can be suppressed by controlling the reaction temperature.
Q4: My TLC plate shows multiple products after the chlorination reaction. What are the likely side products?
The presence of multiple spots on your TLC plate indicates the formation of side products, which is a common cause of low yield. These may include:
-
Unreacted Starting Material (4-hydroxyquinoline): As mentioned, this can be due to an incomplete reaction or hydrolysis of the product during workup.
-
Phosphorylated Intermediates: Both (O)- and (N)-phosphorylated intermediates can be formed during the reaction. These may persist if the reaction is not driven to completion.
-
Pseudodimers: These can form from the reaction of intermediates with the starting material.
Q5: How can I improve the workup and purification of my 4-chloroquinoline to minimize product loss?
An efficient workup and purification procedure is crucial to prevent the loss of your desired product.
-
Careful Quenching: When quenching the reaction, slowly and carefully pour the reaction mixture onto crushed ice to manage the exothermic reaction of POCl₃ with water.
-
Avoid Strong Bases for Neutralization: Given the instability of 4-chloroquinolines to bases, consider alternative neutralization methods or proceeding to the next step without a full aqueous workup if possible. Some protocols suggest immediate extraction into an organic solvent after quenching.
-
Anhydrous Conditions: If possible, consider a workup that minimizes contact with water. This could involve distilling off the excess POCl₃ under vacuum before proceeding.
-
Chromatography: If impurities are present, purification by column chromatography on silica gel can be an effective method to isolate the desired 4-chloroquinoline.
Data Presentation
Table 1: Comparison of Reaction Conditions for Gould-Jacobs Quinoline Synthesis
| Entry | Reactants | Heating Method | Temperature (°C) | Time (min) | Yield of 4-hydroxyquinoline-3-carboxylate (%) | Reference |
| 1 | Aniline, Diethyl Ethoxymethylenemalonate | Microwave | 250 | 5 | ~5% (intermediate) | |
| 2 | Aniline, Diethyl Ethoxymethylenemalonate | Microwave | 300 | 5 | 37 | |
| 3 | Aniline, Diethyl Ethoxymethylenemalonate | Microwave | 250 | 20 | Very little product | |
| 4 | Aniline, Diethyl Ethoxymethylenemalonate | Microwave | 300 | 20 | 28 | |
| 5 | Anilidomethylenemalonate | Conventional (Diphenyl ether) | 250-260 | Varies | Up to 95 |
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-3-carboxylate (Microwave-Assisted)
-
Materials: Aniline (or substituted aniline), Diethyl ethoxymethylenemalonate (DEEM), Microwave vial (2-5 mL) with a magnetic stir bar, Microwave synthesis system.
-
Procedure:
-
To a 2.5 mL microwave vial, add the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM serves as both a reagent and a solvent.
-
Seal the vial and place it in the microwave synthesis system.
-
Heat the mixture to the desired temperature (e.g., 250-300 °C) for the optimized reaction time (e.g., 5-20 minutes).
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with ice-cold acetonitrile.
-
Dry the resulting solid under vacuum.
-
Analyze the product for purity and yield using methods such as HPLC-MS.
-
Protocol 2: Chlorination of 4-Hydroxyquinoline using POCl₃
-
Materials: 4-Hydroxyquinoline derivative, Phosphorus oxychloride (POCl₃), Round-bottom flask, Reflux condenser, Heating mantle, Ice, Saturated aqueous sodium bicarbonate solution (optional, use with caution), Ethyl acetate (or other suitable organic solvent).
-
Procedure:
-
In a round-bottom flask, suspend the 4-hydroxyquinoline starting material (1.0 equivalent) in phosphorus oxychloride (10-20 volumes).
-
Heat the mixture to reflux (typically around 100-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Workup Option A (Quenching): Carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous mixture cautiously with a saturated aqueous solution of sodium bicarbonate or another suitable base. Be aware that this may cause some product hydrolysis.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Workup Option B (Distillation): Distill off the excess POCl₃ under vacuum. The remaining residue can then be carefully worked up as described above or used directly in the next step if sufficiently pure.
-
Purify the crude 4-chloroquinoline by recrystallization or silica gel column chromatography if necessary.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Product hydrolysis: A major cause of yield loss.
References
"optimizing chloroxoquinoline concentration for in vitro cell culture experiments"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloroxoquinoline and its derivatives (such as chloroquine and hydroxychloroquine) in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in cell culture?
A starting point for concentration optimization often involves a dose-response experiment. For chloroquine (CQ) and hydroxychloroquine (HCQ), cytotoxic effects in various non-stem glioma cell lines have been observed in the range of 20–50 µM.[1] However, the half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) can vary significantly depending on the cell line and exposure time. For example, the IC50 for SARS-CoV inhibition in Vero E6 cells was 8.8 µM for chloroquine.[2] In other studies, CC50 values for CQ at 72 hours were as low as 9.883 µM in HEK293 cells and 17.1 µM in H9C2 cells.[3] Therefore, a broad range, from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM), should be tested initially.[3]
Q2: How do I determine the optimal concentration for my specific cell line?
To determine the optimal concentration, you must perform a dose-response experiment using a relevant cytotoxicity or viability assay, such as the MTT, LDH, or Sulforhodamine B (SRB) assay.[4] This involves treating your cells with a range of serially diluted this compound concentrations for a defined period (e.g., 24, 48, or 72 hours). The goal is to identify the IC50 (the concentration that inhibits 50% of cell growth or viability) or a non-toxic concentration for mechanistic studies.
Experimental Workflow & Data Presentation
Workflow for Optimizing Concentration
The following diagram outlines a typical workflow for determining the optimal experimental concentration of this compound.
Caption: Workflow for determining the optimal this compound concentration.
Summary of Cytotoxicity Data
The following tables summarize reported cytotoxic concentrations (CC50) and inhibitory concentrations (EC50/IC50) for chloroquine (CQ) and hydroxychloroquine (HCQ) across various cell lines. These values can serve as a reference for designing your experiments.
Table 1: Cytotoxicity (CC50) of Chloroquine and Hydroxychloroquine
| Cell Line | Compound | Incubation Time | CC50 (µM) | Source |
|---|---|---|---|---|
| Vero E6 | Chloroquine | 3 days | 261.3 ± 14.5 | |
| H9C2 | Chloroquine | 72 h | 17.1 | |
| HEK293 | Chloroquine | 72 h | 9.883 | |
| IEC-6 | Chloroquine | 72 h | 17.38 | |
| H9C2 | Hydroxychloroquine | 48 h | < 100 | |
| HEK293 | Hydroxychloroquine | 48 h | < 100 |
| IEC-6 | Hydroxychloroquine | 48 h | < 100 | |
Table 2: Inhibitory Concentration (IC50/EC50) of Chloroquine and Hydroxychloroquine
| Target/Cell Line | Compound | Metric | Concentration (µM) | Source |
|---|---|---|---|---|
| SARS-CoV (Vero E6) | Chloroquine | IC50 | 8.8 ± 1.2 | |
| SARS-CoV-2 (Vero) | Chloroquine | EC50 | 5.47 | |
| SARS-CoV-2 (Vero) | Hydroxychloroquine | EC50 | 0.72 |
| HeLa Cells | Analog CS9 | IC50 | 8.9 ± 1.2 µg/ml | |
Troubleshooting Guide
Q3: My cells show high toxicity even at low concentrations. What could be the issue?
Several factors can contribute to unexpected toxicity:
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells, even at concentrations as low as 0.33%. Always include a vehicle control (media with the same final concentration of the solvent) to assess its specific effect.
-
Cell Health: Unhealthy cells or cells harvested past their logarithmic growth phase are more susceptible to chemical stress. Ensure you start with a healthy, actively dividing culture.
-
High Seeding Density: Overly dense cultures can deplete nutrients quickly and increase sensitivity to toxic compounds. Optimize cell seeding density for each cell line.
-
Contamination: Mycoplasma or other microbial contamination can stress cells and alter their response to drugs. Regularly test your cell lines for contamination.
References
- 1. Concurrent Activation of Both Survival-Promoting and Death-Inducing Signaling by Chloroquine in Glioblastoma Stem Cells: Implications for Potential Risks and Benefits of Using Chloroquine as Radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of severe acute respiratory syndrome coronavirus by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
"preventing precipitation of chloroxoquinoline in DMSO stock solutions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with chloroxoquinoline, specifically preventing its precipitation in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the recommended starting conditions?
A1: For initial dissolution, it is recommended to start with a concentration in the range of 1-10 mM using 100% anhydrous DMSO at room temperature. Due to the nature of quinoline derivatives, complete dissolution may require more than simple vortexing. Following a standard protocol for preparing stock solutions is advised. If solubility issues persist, please consult the troubleshooting guide below.
Q2: My this compound precipitated out of the DMSO solution upon storage. How can I prevent this?
A2: Precipitation during storage can be caused by several factors, including high solution concentration, improper storage temperature, and the presence of moisture. To prevent this, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. It is crucial to use anhydrous DMSO, as absorbed water can significantly reduce the solubility of many organic compounds. If precipitation is observed, gently warming the solution to 37°C and sonicating until the compound redissolves may be effective before use.
Q3: Can I heat the solution to improve the solubility of this compound in DMSO?
A3: Gentle heating can be an effective method to increase the solubility of this compound in DMSO. Warming the solution in a water bath at a temperature no higher than 37°C is recommended. It is important to monitor the solution closely and avoid excessive heat, which could lead to compound degradation. Always allow the solution to return to room temperature before using it in cellular assays to prevent thermal shock to the cells.
Q4: What is the maximum recommended concentration of this compound in DMSO?
A4: While specific quantitative solubility data for every this compound derivative may vary, a general recommendation is to start with a stock solution concentration between 1 mM and 10 mM. For cell-based assays, it is critical to keep the final concentration of DMSO lo
"addressing autofluorescence artifacts with chloroxoquinoline in microscopy"
Welcome to the Technical Support Center for Autofluorescence Reduction. This resource is designed for researchers, scientists, and drug development professionals seeking to address the common challenge of autofluorescence in microscopy. While your query mentioned "chloroxoquinoline," our resources indicate that Sudan Black B is a widely documented and effective reagent for quenching autofluorescence, particularly from lipofuscin.[1][2][3][4][5] This guide will provide detailed protocols, troubleshooting advice, and frequently asked questions to help you achieve high-quality, high-contrast fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging experiments?
A: Autofluorescence is the natural emission of light by biological structures when excited by a light source. This intrinsic fluorescence can create a high background signal that obscures the specific fluorescence from your labeled targets (e.g., fluorescently-tagged antibodies). This leads to a poor signal-to-noise ratio, making it difficult to accurately visualize and quantify your target molecules.
Q2: What are the common causes of autofluorescence in biological samples?
A: Autofluorescence can originate from several sources:
-
Endogenous Fluorophores: Molecules naturally present in cells and tissues, such as NADH, flavins, collagen, elastin, and lipofuscin, are common sources of autofluorescence.
-
Fixation-Induced Autofluorescence: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with amines in proteins to create fluorescent Schiff bases. Glutaraldehyde is known to induce more significant autofluorescence than formaldehyde.
-
Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence. Perfusion of tissues with PBS before fixation can help minimize this.
-
Extracellular Matrix: Components like collagen and elastin are major contributors to autofluorescence, particularly in the blue and green channels.
Q3: How does Sudan Black B work to reduce autofluorescence?
A: Sudan Black B is a lipophilic dye that is thought to reduce autofluorescence by two primary mechanisms. Firstly, it acts as a dark mask, physically blocking the emission of autofluorescent signals, particularly from lipofuscin granules to which it binds. Secondly, it may quench fluorescence through energy transfer mechanisms, though this is less well-characterized. Its primary application is to reduce autofluorescence from lipofuscin, a common age-related pigment.
Q4: When should I consider using an autofluorescence quencher like Sudan Black B?
A: You should consider using an autofluorescence quencher when you observe high background fluorescence in your unstained control samples, or when the background signal in your stained samples is high enough to interfere with the detection of your specific signal. It is particularly useful for tissues known to have high levels of lipofuscin, such as the brain and retina, or tissues with a dense extracellular matrix.
Q5: Are there alternatives to Sudan Black B for quenching autofluorescence?
A: Yes, several other methods and reagents can be used to reduce autofluorescence:
-
Sodium Borohydride: This chemical treatment is effective at reducing aldehyde-induced autofluorescence by reducing Schiff bases.
-
Commercial Reagents: Several commercial kits, such as TrueVIEW™ and TrueBlack™, are available and formulated to quench autofluorescence from various sources.
-
Photobleaching: Exposing the sample to intense light before imaging can selectively destroy autofluorescent molecules.
-
Spectral Unmixing: Advanced microscopy techniques and software can be used to computationally separate the specific fluorescent signal from the autofluorescence background based on their different emission spectra.
-
Choice of Fluorophores: Using fluorophores that emit in the far-red or near-infrared spectrum can help avoid the spectral regions where autofluorescence is most prominent (typically blue and green).
Troubleshooting Guide
Q1: I've treated my sections with Sudan Black B, but I still see high background fluorescence. What could be wrong?
A: If high background persists after Sudan Black B treatment, consider the following:
-
Incomplete Removal of Sudan Black B: Ensure you have thoroughly washed the sections after incubation to remove excess dye. Insufficient washing can lead to a generalized dark background.
-
Incorrect Concentration or Incubation Time: The optimal concentration and incubation time for Sudan Black B can vary depending on the tissue type and thickness. You may need to optimize these parameters for your specific sample. Refer to the data tables below for starting recommendations.
-
Source of Autofluorescence: Sudan Black B is most effective against lipofuscin. If the primary source of autofluorescence in your sample is from another source (e.g., aldehyde fixation), you may need to try an alternative or complementary method, such as treatment with sodium borohydride.
-
Precipitate Formation: Sudan Black B can sometimes form precipitates that appear as dark, punctate artifacts. Ensure your Sudan Black B solution is freshly prepared and filtered before use.
Q2: My specific fluorescent signal appears weaker after Sudan Black B treatment. How can I prevent this?
A: Quenching of the desired fluorescent signal can occur. To mitigate this:
-
Apply Sudan Black B After Immunostaining: It is generally recommended to apply Sudan Black B after the secondary antibody incubation and final washes.
-
Minimize Incubation Time: Use the shortest effective incubation time for Sudan Black B to minimize its potential impact on your fluorophores.
-
Choice of Fluorophore: While Sudan Black B can cause some quenching across the spectrum, some reports suggest it may introduce background in the red and far-red channels. It is advisable to test its compatibility with your chosen fluorophores.
Q3: I am seeing black or dark blue precipitates on my tissue section after Sudan Black B treatment. How can I avoid this?
A: Precipitate formation is a known issue with Sudan Black B. Here’s how to prevent it:
-
Freshly Prepare and Filter the Solution: Always use a freshly prepared Sudan Black B solution and filter it through a 0.2 µm filter immediately before use.
-
Ensure Complete Dissolution: Make sure the Sudan Black B powder is completely dissolved in 70% ethanol. This may require overnight shaking in the dark.
-
Thorough Washing: After incubation, wash the sections thoroughly to remove any unbound dye and small precipitates.
Quantitative Data Summary
Table 1: Recommended Starting Protocols for Sudan Black B Treatment
| Parameter | Recommendation | Notes |
| Concentration | 0.1% - 0.3% (w/v) in 70% Ethanol | Higher concentrations (up to 1%) have been used, but may lead to more precipitates. |
| Incubation Time | 10 - 30 minutes at room temperature | Dependent on tissue type and thickness. Optimization may be required. |
| Washing | 3 x 5 minutes in PBS or 70% Ethanol | Thorough washing is critical to remove excess dye. |
Table 2: Comparison of Common Autofluorescence Quenching Methods
| Method | Primary Target | Advantages | Disadvantages |
| Sudan Black B | Lipofuscin | Effective, inexpensive. | Can form precipitates, may quench some fluorophores, can increase background in far-red. |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Effective for fixation-induced background. | Can have variable effects, may damage tissue. |
| Commercial Quenchers | Broad spectrum (lipofuscin, collagen, etc.) | Optimized formulations, easy to use. | More expensive than basic reagents. |
| Far-Red Fluorophores | N/A (Avoidance Strategy) | Avoids the most common autofluorescence spectra. | Requires appropriate microscope filter sets and detectors. |
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol washes.
-
Antigen Retrieval (if necessary): Perform antigen retrieval according to your standard protocol.
-
Immunostaining: Complete your full immunostaining protocol (primary and secondary antibody incubations and washes).
-
Sudan Black B Preparation: Prepare a 0.1% Sudan Black B solution in 70% ethanol. Ensure it is well-dissolved and filter it through a 0.2 µm filter.
-
Incubation: Incubate the sections in the filtered Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Wash the sections thoroughly to remove excess Sudan Black B. This can be done with several changes of 70% ethanol followed by PBS.
-
Mounting: Mount the coverslip with an appropriate aqueous mounting medium.
Protocol 2: Sudan Black B Treatment for Frozen Sections
-
Fixation: Fix the frozen sections as required by your protocol (e.g., with 4% paraformaldehyde).
-
Immunostaining: Perform your complete immunostaining protocol.
-
Sudan Black B Preparation: Prepare a fresh, filtered 0.1% Sudan Black B solution in 70% ethanol.
-
Incubation: Incubate the sections in the Sudan Black B solution for 10 minutes at room temperature.
-
Washing: Wash the sections extensively with PBS to remove the dye.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
Visualizations
References
"improving the stability of chloroxoquinoline solutions for long-term storage"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term storage and stability of chloroxoquinoline solutions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and storage of this compound solutions.
| Problem | Possible Causes | Recommended Solutions |
| Precipitation or crystal formation in the solution upon storage. | 1. Supersaturation: The initial concentration of this compound exceeded its solubility in the chosen solvent system at the storage temperature. 2. Temperature Fluctuations: Lower temperatures can decrease the solubility of this compound. 3. pH Shift: Changes in the solution's pH can alter the ionization state of this compound, affecting its solubility. 4. Solvent Evaporation: Improperly sealed storage containers can lead to solvent loss and increased concentration. | 1. Determine Solubility: Conduct solubility studies at various temperatures to determine the optimal concentration for long-term storage. 2. Control Temperature: Store solutions at a constant, controlled temperature. Avoid freeze-thaw cycles unless explicitly validated. 3. Use Buffers: Employ a suitable buffer system to maintain a stable pH. The optimal pH will depend on the specific this compound derivative and should be determined experimentally. 4. Ensure Proper Sealing: Use tightly sealed, high-quality storage vials (e.g., amber glass vials with PTFE-lined caps) to prevent solvent evaporation. |
| Discoloration (e.g., yellowing) of the solution over time. | 1. Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored degradants.[1] 2. Oxidative Degradation: The presence of dissolved oxygen or oxidizing agents can lead to the formation of N-oxides and other colored degradation products.[2][3] 3. Interaction with Container: Leaching of impurities from the storage container or interaction with the container material. | 1. Protect from Light: Store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect from light. Conduct all manipulations under low-light conditions where possible. 2. Inert Atmosphere: For highly sensitive solutions, purge the solvent and the headspace of the storage vial with an inert gas (e.g., nitrogen or argon) before sealing. The use of antioxidants may also be considered, but their compatibility must be verified. 3. Use High-Quality Containers: Utilize inert container materials such as borosilicate glass (Type I) to minimize interactions. |
| Decrease in potency or concentration of this compound over time. | 1. Hydrolytic Degradation: The solution's pH may promote acid- or base-catalyzed hydrolysis of the this compound molecule.[4] 2. Oxidative Degradation: Reaction with oxygen can lead to the breakdown of the active compound.[4] 3. Adsorption to Container: The compound may adsorb to the surface of the storage container, especially with plasticware. | 1. pH Optimization: Conduct a pH-rate profile study to identify the pH of maximum stability for the this compound solution. Use appropriate buffers to maintain this pH. 2. Deoxygenate Solutions: If the compound is susceptible to oxidation, deoxygenate the solvent and solution prior to storage. 3. Container Compatibility Studies: Evaluate the potential for adsorption by analyzing the concentration of the solution after storage in different types of containers (e.g., glass vs. various types of plastic). |
| Appearance of new peaks in HPLC chromatograms during stability testing. | 1. Degradation: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis. 2. Interaction with Excipients: If formulated, this compound may be reacting with other components in the solution. 3. Contamination: The solution may have been contaminated during preparation or handling. | 1. Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times. This helps in tracking the formation of these impurities during long-term storage. 2. Excipient Compatibility Studies: Assess the compatibility of this compound with all formulation components under stressed conditions. 3. Good Laboratory Practices: Adhere to strict aseptic and good handling techniques to prevent contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The main factors are pH, exposure to light, temperature, and the presence of oxygen. Halogenated quinolines can be susceptible to photodegradation, hydrolysis (especially at acidic or alkaline pH), and oxidation.
Q2: What is the ideal pH range for storing this compound solutions?
A2: The optimal pH for maximum stability is specific to the exact this compound derivative and must be determined experimentally through a pH-rate profile study. Generally, a slightly acidic to neutral pH is a good starting point for investigation, as extreme pH conditions often accelerate hydrolysis.
Q3: How can I protect my this compound solution from photodegradation?
A3: Always store the solution in light-resistant containers, such as amber glass vials. If amber vials are not available, wrap clear vials securely in aluminum foil. Additionally, minimize exposure to ambient and UV light during solution preparation and handling.
Q4: Is it better to store this compound solutions at room temperature or refrigerated?
A4: Generally, lower temperatures slow down chemical degradation. Therefore, refrigeration (2-8 °C) is often recommended for long-term storage. However, you must first ensure that the compound will not precipitate out of solution at this lower temperature. Always conduct temperature-dependent solubility studies before deciding on the storage temperature.
Q5: What type of container is best for long-term storage?
A5: Type I borosilicate amber glass vials with polytetrafluoroethylene (PTFE)-lined caps are generally recommended. This minimizes the risk of light exposure, solvent evaporation, and interaction with the container material.
Q6: How can I prevent oxidative degradation of my this compound solution?
A6: To minimize oxidation, you can deoxygenate your solvent by sparging with an inert gas like nitrogen or argon before preparing the solution. You can also purge the headspace of the storage container with the inert gas before sealing. The addition of an antioxidant could be considered, but its compatibility and potential for interference with downstream experiments must be thoroughly evaluated.
Q7: How long can I store my this compound solution?
A7: The shelf-life of a this compound solution depends on the specific compound, its concentration, the solvent system, and the storage conditions. A real-time stability study under the intended storage conditions is necessary to accurately determine its long-term stability.
Data Presentation
The stability of this compound solutions can be evaluated under various stress conditions. The following tables provide an example of how to present quantitative data from such studies. Note: The data presented here is illustrative and based on the behavior of analogous compounds like chloroquine and hydroxychloroquine. Actual degradation rates for this compound may vary.
Table 1: Effect of pH on the Stability of a Hypothetical this compound Solution (1 mg/mL) at 40°C
| pH | Buffer System | % Degradation after 30 days | Apparent First-Order Rate Constant (k, day⁻¹) |
| 3.0 | 0.05 M Citrate Buffer | 15.2 | 0.0055 |
| 5.0 | 0.05 M Acetate Buffer | 5.8 | 0.0020 |
| 7.0 | 0.05 M Phosphate Buffer | 8.9 | 0.0031 |
| 9.0 | 0.05 M Borate Buffer | 25.6 | 0.0098 |
Table 2: Effect of Temperature on the Stability of a Hypothetical this compound Solution (1 mg/mL) at pH 5.0
| Temperature | % Degradation after 30 days | Apparent First-Order Rate Constant (k, day⁻¹) |
| 4°C | < 1.0 | < 0.0003 |
| 25°C | 2.5 | 0.0008 |
| 40°C | 5.8 | 0.0020 |
| 60°C | 18.1 | 0.0067 |
Table 3: Effect of Light and Oxygen on the Stability of a Hypothetical this compound Solution (1 mg/mL) at 25°C
| Condition | % Degradation after 30 days |
| Protected from light, ambient air | 2.5 |
| Protected from light, purged with N₂ | 1.2 |
| Exposed to ambient light, ambient air | 8.7 |
| Exposed to UV light (254 nm), ambient air | 22.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photodegradation:
-
Place 1 mL of the stock solution in a clear glass vial.
-
Expose the vial to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
After exposure, dilute the samples to 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound powder in an oven at 70°C for 48 hours.
-
After exposure, cool the sample, dissolve it in the solvent, and dilute it to 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general method that should be optimized and validated for the specific this compound derivative.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 220-350 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a long-term stability study.
Caption: A logical troubleshooting workflow for stability issues.
References
- 1. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloroquine-N-oxide, a major oxidative degradation product of chloroquine: identification, synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Chloroxoquinoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of chloroxoquinoline derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.
Issue 1: My this compound derivative is showing significant streaking or tailing on a silica gel TLC plate and I'm achieving poor separation during column chromatography.
-
Question: What is the likely cause of the streaking and how can I resolve this?
-
Answer: Streaking of quinoline derivatives on silica gel is a common problem, often due to the basic nature of the quinoline nitrogen atom interacting strongly with the acidic silica surface. This can lead to irreversible adsorption and poor separation.[1] Here are several strategies to mitigate this issue:
-
Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1] Commonly used modifiers include 0.5-2% triethylamine (NEt₃) or a 7N solution of ammonia in methanol.[1] For example, if your mobile phase is 9:1 Hexane:Ethyl Acetate, you can modify it to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.[1]
-
Use an Alternative Stationary Phase: If a basic modifier doesn't resolve the issue, consider a less acidic or a deactivated stationary phase. Basic or neutral alumina can be a good alternative to silica gel for basic compounds.[1]
-
Consider Reverse-Phase Chromatography: If streaking persists, your compound may be better suited for reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18).
-
Issue 2: My this compound derivative, which is an oil or an impure solid, will not crystallize from any solvent I've tried.
-
Question: What is a systematic approach to finding a suitable solvent system for recrystallization?
-
Answer: When a compound resists crystallization, a systematic screening of solvents is crucial. Here are some approaches:
-
Solvent Screening for Non-Polar Oils: For non-polar oily compounds, try dissolving your compound in a more polar solvent (like dichloromethane or ethyl acetate) and then slowly add a non-polar solvent such as hexane or pentane dropwise until the solution becomes turbid, then allow it to stand.
-
Solvent Screening for Polar Oils: For polar oils, a mixture of polar solvents like ethanol and water, or acetone and water, can be effective. Dissolve the oil in the more soluble solvent and slowly add the less soluble one.
-
Salt Formation: Since quinoline derivatives are basic, they can often be precipitated as crystalline salts. This is a robust method for both purification and solidification. Consider forming hydrochloride or picrate salts.
-
Induce Crystallization: If your compound is slow to crystallize, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.
-
Trituration: If crystallization fails, dissolve the oil in a minimal amount of a good solvent and add a large excess of a poor, non-polar solvent like pentane. Stirring this mixture vigorously can sometimes cause the compound to precipitate as an amorphous solid, which can then be filtered and further purified.
-
Issue 3: My this compound derivative is decomposing on the silica gel column during chromatography.
-
Question: How can I prevent my product from decomposing on the silica gel column?
-
Answer: Decomposition on silica gel is a known issue for quinoline derivatives, largely due to the acidic nature of the silica. Here are some strategies to prevent this:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. This can be done by using a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃), in the eluent.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.
-
Work Quickly and at Low Temperatures: Minimize the contact time between your compound and the stationary phase by running the column as quickly as possible. Performing the chromatography in a cold room may also help to reduce the rate of decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound derivatives?
A1: The two most prevalent and effective methods for the purification of this compound derivatives are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile of the crude product and the desired final purity.
Q2: How do I choose between recrystallization and column chromatography for my this compound derivative?
A2: Recrystallization is often a good first choice for removing small amounts of impurities, especially if the crude product is already relatively pure. It is generally a simpler and more scalable technique. Column chromatography is more effective for separating the target compound from significant amounts of impurities that have different polarities. It offers higher resolution but can be more time-consuming and require larger volumes of solvent.
Q3: What are some common impurities I might encounter in my crude this compound derivative?
A3: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. For instance, in the synthesis of chloroquine, impurities can include related quinoline structures.
Q4: How can I assess the purity of my final this compound derivative?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of your compound. Thin-Layer Chromatography (TLC) can be used for a rapid, qualitative assessment of purity during the purification process.
Data Presentation
The following table provides a comparison of typical parameters for different purification techniques for a model this compound derivative.
| Purification Method | Typical Purity | Typical Yield | Throughput | Key Considerations |
| Recrystallization | 95-99% | 60-90% | High | Simple, scalable, good for removing minor impurities. |
| Silica Gel Column Chromatography | >98% | 50-80% | Low to Medium | Good for complex mixtures, potential for compound decomposition. |
| Alumina Column Chromatography | >98% | 50-80% | Low to Medium | Better for basic compounds, less risk of decomposition. |
| Reverse-Phase Chromatography | >99% | 40-70% | Low | Effective for polar and non-polar compounds, may require different solvent systems. |
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the solvent to its boiling point and add more solvent dropwise until the solid dissolves completely.
-
Dissolution: In a larger flask, add the crude this compound derivative and the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the compound. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Column Chromatography of a this compound Derivative
-
Mobile Phase Selection: Determine the appropriate mobile phase by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexanes:ethyl acetate with 1% triethylamine). The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
Visualizations
Caption: Troubleshooting workflow for streaking on TLC.
Caption: Decision tree for troubleshooting crystallization.
References
Technical Support Center: Enhancing In Vivo Bioavailability of Chloroxoquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for strategies aimed at enhancing the in vivo bioavailability of chloroxoquinoline and its analogues. Given that this compound belongs to the quinoline family, much of the guidance is based on established principles for formulating poorly soluble drugs and data from its well-studied analogue, chloroquine.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is showing low and variable bioavailability in preclinical studies. What are the likely causes?
Low in vivo bioavailability for a compound like this compound typically stems from several factors related to its physicochemical properties and physiological processing:
-
Poor Aqueous Solubility: As a member of the quinoline class, your compound may have low solubility in gastrointestinal fluids. This is a primary rate-limiting step for absorption, as the drug must be in a dissolved state to pass through the intestinal wall.[1][2] The Biopharmaceutics Classification System (BCS) categorizes drugs with low solubility and high permeability as Class II, where dissolution is the key challenge.[2][3]
-
Slow Dissolution Rate: Even if soluble, the rate at which the solid drug dissolves can be too slow to allow for complete absorption as it transits through the gastrointestinal (GI) tract. The dissolution rate is directly influenced by the particle size and crystalline form of the active pharmaceutical ingredient (API).[4]
-
First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein before reaching systemic circulation. Chloroquine and related compounds are known to be metabolized by cytochrome P450 enzymes (CYP2C8, CYP3A4, and CYP2D6) in the liver. Extensive metabolism at this stage can significantly reduce the amount of active drug reaching the bloodstream.
-
Poor Permeability: If the compound has both low solubility and low intestinal permeability (BCS Class IV), it faces a dual challenge, requiring strategies that address both issues simultaneously.
Q2: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?
Several established strategies can be employed, broadly categorized as follows:
-
Particle Size Reduction: Decreasing the particle size to the micron or sub-micron (nanoscale) level increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation. This includes techniques like micronization and nanonization to create nanosuspensions.
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations incorporate the drug into lipidic excipients like oils, surfactants, and co-solvents. They improve bioavailability by increasing solubility, presenting the drug in a dissolved state, and potentially facilitating lymphatic uptake, which bypasses first-pass metabolism. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.
-
Amorphous Solid Dispersions (ASDs): This approach involves dispersing the drug in a molecularly amorphous state within a hydrophilic polymer matrix. The amorphous form has higher free energy and greater apparent solubility than the stable crystalline form. ASDs are often prepared using spray drying or hot-melt extrusion.
-
Complexation: Utilizing complexing agents like cyclodextrins can enhance solubility. Cyclodextrins have a hydrophilic exterior and a lipophilic core, allowing them to encapsulate the poorly soluble drug molecule and improve its interaction with aqueous media.
-
Prodrug Approach: The chemical structure of the drug can be modified to create a more soluble "prodrug" that, once absorbed, is converted back to the active parent compound by enzymes in the body.
Q3: How do I select the most appropriate bioavailability enhancement strategy for my specific this compound analogue?
The selection process is multifactorial and depends on the specific properties of your compound. A logical workflow can guide this decision. Key considerations include the drug's melting point, dose, lipophilicity (LogP), and its BCS classification.
Caption: Workflow for selecting a bioavailability enhancement strategy.
Q4: My formulation improved in vitro dissolution but failed to increase in vivo bioavailability. What are the common troubleshooting points?
This is a common challenge known as a lack of in vitro-in vivo correlation (IVIVC). Potential reasons include:
-
In Vivo Precipitation: An amorphous solid dispersion or a supersaturating formulation might show excellent dissolution in vitro, but the drug may precipitate back into its less soluble crystalline form in the complex environment of the GI tract before it can be absorbed. Consider including precipitation inhibitors in your formulation.
-
Permeability Limitation: If the drug is BCS Class IV, enhancing dissolution alone is insufficient. The bottleneck may be the drug's inability to cross the intestinal epithelium. In this case, lipid-based systems or the inclusion of permeation enhancers may be necessary.
-
First-Pass Metabolism: The formulation may have successfully increased the amount of drug absorbed into the portal circulation, but it is then rapidly metabolized by the liver. Strategies that promote lymphatic absorption, such as long-chain lipid formulations, can help bypass the liver and mitigate this effect.
-
GI Tract Instability: The compound may be unstable in the pH or enzymatic environment of the stomach or intestine, leading to degradation after dissolution but before absorption.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Experimental Solutions & Next Steps |
| Low drug loading in formulation (e.g., solid dispersion, lipid system) | 1. Poor drug solubility in the selected polymer or lipid vehicle.2. Drug-excipient incompatibility. | 1. Screen a wider range of polymers or lipid excipients with varying properties (e.g., hydrophilicity, solvent capacity).2. Perform drug-excipient compatibility studies using Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared (FTIR) spectroscopy. |
| Formulation is physically unstable (e.g., crystallization of amorphous drug over time) | 1. The polymer used in the ASD does not sufficiently inhibit molecular mobility.2. High humidity or temperature during storage. | 1. Select a polymer with a higher glass transition temperature (Tg).2. Store the formulation in controlled, low-humidity conditions and conduct formal stability studies.3. Increase the polymer-to-drug ratio. |
| High inter-animal variability in pharmacokinetic (PK) studies | 1. The formulation does not perform consistently in vivo (e.g., variable emulsification of a SEDDS).2. Significant food effects on drug absorption. | 1. Optimize the formulation to be more robust (e.g., refine the surfactant/co-surfactant ratio in a SEDDS).2. Conduct PK studies in both fed and fasted states to characterize the food effect.3. Ensure precise and consistent administration techniques. |
Quantitative Data Presentation
When evaluating different formulation strategies, it is crucial to compare key pharmacokinetic parameters. The following table provides an illustrative template for summarizing data from an in vivo study in rats.
Table 1: Example Pharmacokinetic Parameters for Different this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 150 ± 35 | 4.0 | 1,200 ± 250 | 100% (Reference) |
| Micronized Suspension | 280 ± 50 | 2.0 | 2,500 ± 400 | 208% |
| Amorphous Solid Dispersion (1:3 Drug:Polymer) | 650 ± 110 | 1.5 | 5,800 ± 750 | 483% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 800 ± 130 | 1.0 | 7,100 ± 900 | 592% |
| Data are presented as mean ± SD and are for illustrative purposes only. |
Experimental Protocols
Protocol 1: pH-Shift In Vitro Dissolution Testing
This method simulates the transit of a dosage form from the acidic environment of the stomach to the more neutral pH of the small intestine.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media:
-
Acidic Stage: 0.1 N HCl (pH 1.2), 750 mL.
-
Buffer Stage: 0.2 M sodium phosphate buffer.
-
-
Procedure:
-
Place the formulation (e.g., capsule, powder) into the dissolution vessel containing 750 mL of the acidic medium at 37°C with a paddle speed of 75 RPM.
-
Take samples (e.g., 5 mL) at 5, 15, 30, 60, and 120 minutes.
-
After 120 minutes, add 250 mL of the concentrated phosphate buffer to the vessel to raise the pH to 6.8.
-
Continue taking samples at 135, 150, 180, and 240 minutes.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the percentage of drug dissolved versus time. This will reveal if the drug dissolves in the stomach and if it precipitates upon entering the simulated intestinal fluid.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure for assessing the oral bioavailability of a new formulation.
-
Animals: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
Groups (n=5 per group):
-
Group 1: Intravenous (IV) administration of this compound solution (for absolute bioavailability calculation).
-
Group 2: Oral gavage of control suspension (e.g., in 0.5% methylcellulose).
-
Group 3: Oral gavage of Test Formulation 1 (e.g., ASD).
-
Group 4: Oral gavage of Test Formulation 2 (e.g., SEDDS).
-
-
Dosing: Administer a consistent dose (e.g., 10 mg/kg) for all groups.
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC for each group. Calculate relative oral bioavailability compared to the control suspension.
Signaling Pathways and Mechanisms
Mechanism of Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS, such as SEDDS, enhance bioavailability through a multi-faceted mechanism that begins upon contact with GI fluids.
Caption: Mechanism of bioavailability enhancement by SEDDS.
Metabolic Pathway of Quinolines
Understanding the metabolic fate of this compound is critical, as extensive metabolism can limit bioavailability. Chloroquine serves as a model for the primary metabolic routes involving CYP450 enzymes.
Caption: Simplified metabolic pathway for quinoline-type drugs.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
"troubleshooting guide for chloroxoquinoline-based enzyme inhibition assays"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing chloroxoquinoline-based compounds in enzyme inhibition assays.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Assay Buffer
Question: My this compound compound, dissolved in a stock solvent like DMSO, precipitates when I dilute it into my aqueous assay buffer. What can I do?
Answer: This is a common challenge due to the often hydrophobic nature of quinoline derivatives.[1] When the concentration of the organic solvent decreases upon dilution into the aqueous buffer, the compound can fall out of solution.[2] Here are several strategies to address this:
-
Optimize Stock Solvent Concentration: While DMSO is a common solvent, aim to keep its final concentration in the assay low, ideally below 0.5%, as higher concentrations can be cytotoxic or affect enzyme activity.[1][3] Always include a vehicle control with the same final DMSO concentration to assess its effect.[1]
-
Use Co-solvents: A mixture of solvents can sometimes improve solubility.
-
Adjust pH: The solubility of ionizable compounds like many quinoline derivatives can be highly dependent on pH. For basic quinolines, slightly lowering the buffer pH might increase solubility. It's recommended to adjust the buffer pH to be approximately 2 units away from the compound's pKa if possible, but this must be compatible with the enzyme's optimal pH range.
-
Incorporate Surfactants: Non-ionic surfactants like Tween-20 can help maintain the solubility of hydrophobic compounds in aqueous solutions.
Summary of Recommended Solvent and Additive Concentrations:
| Parameter | Recommended Range | Notes |
| Final DMSO Concentration | ≤ 0.5% (ideal) - 1% | Cell line tolerance can vary. Always run a vehicle control. |
| Tween-20 Concentration | 0.01% - 0.05% (v/v) | Add to the assay buffer before introducing the compound. |
| pH Adjustment | ~2 units from pKa | Must not compromise enzyme stability and activity. |
Issue 2: High Variability or Inconsistent Inhibition Results
Question: I'm observing high variability in my enzyme inhibition data with a specific this compound. What could be the cause?
Answer: Inconsistent results can stem from several factors, often related to the compound's behavior in the assay.
-
Compound Instability or Precipitation: Even if not immediately visible, your compound may be precipitating out of solution over the course of the experiment. Before each use, ensure your stock solution is free of precipitate. Visually inspect the diluted compound in the assay buffer for any cloudiness.
-
Interaction with Assay Components: Serum proteins in cell culture media can bind to compounds, reducing their effective concentration. Consider using serum-free media or reducing the serum concentration if your experimental design allows.
-
Assay Artifacts due to Metal Chelation: 8-Hydroxyquinolines and their derivatives are known metal chelators, particularly of copper and iron. If your enzyme is a metalloenzyme, the inhibition you observe might be due to the this compound stripping a necessary metal cofactor rather than specific binding to an active site. The formation of a this compound-metal complex can also become the actual inhibitory species.
Troubleshooting Workflow for Inconsistent Results:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 3: Unexpectedly High or Low Bioactivity
Question: The observed inhibitory activity of my this compound is much higher/lower than expected. Why might this be?
Answer: Discrepancies in expected activity can be linked to the specific mechanism of chloroxoquinolines.
-
Copper-Dependent Activity: The bioactivity of many 8-hydroxyquinoline derivatives is dependent on the presence of copper. The compound can act as a copper ionophore, and the resulting complex may be the active inhibitor or induce cellular stress through the generation of reactive oxygen species (ROS).
-
Low Activity: Could indicate insufficient levels of copper in your assay system. Co-administration with a copper source like CuSO₄ might enhance the effect.
-
High Activity: Could be due to copper contamination in your reagents, leading to potentiation of the compound's effect.
-
-
Assay Interference (False Positives): Chloroxoquinolines can interfere with assay technologies.
-
Fluorescence Interference: If your assay uses a fluorescent readout, the compound itself might be fluorescent at the excitation/emission wavelengths used, leading to a false positive signal.
-
Reactivity: Some quinoline structures are considered pan-assay interference compounds (PAINS) due to their potential to react non-specifically with proteins.
-
Mechanism of Copper-Dependent Activity:
Caption: Potential copper-dependent mechanism of chloroxoquinolines.
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing solutions to minimize solubility issues.
-
Prepare Stock Solution:
-
Weigh the solid this compound compound accurately.
-
Dissolve the solid in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary, but be cautious of compound stability at higher temperatures.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions:
-
Create a series of intermediate dilutions from your high-concentration stock using 100% DMSO.
-
-
Prepare Final Working Solutions:
-
Dilute the intermediate DMSO solutions directly into the final aqueous assay buffer.
-
Crucially, ensure rapid and thorough mixing upon dilution to minimize precipitation. Pipette vigorously or vortex immediately after adding the DMSO stock to the buffer.
-
Visually inspect each dilution for any signs of precipitation.
-
Protocol: General Enzyme Inhibition Assay
This protocol outlines the key steps for performing an enzyme inhibition assay.
-
Prepare Reagents:
-
Prepare the assay buffer at the optimal pH for the enzyme.
-
Prepare the enzyme solution at a concentration that yields a linear reaction rate over the desired time course.
-
Prepare the substrate solution. The concentration may vary (e.g., at or below the Kₘ) depending on the goals of the experiment.
-
Prepare a range of inhibitor concentrations (your this compound compound) as described in the protocol above.
-
-
Set Up Assay Plate:
-
Negative Control: Assay buffer + Enzyme + Substrate (no inhibitor). This represents 0% inhibition.
-
Vehicle Control: Assay buffer + Enzyme + Substrate + DMSO (at the highest final concentration used in the test wells). This controls for solvent effects.
-
Positive Control: Assay buffer + Enzyme + Substrate + a known inhibitor of the enzyme.
-
Test Wells: Assay buffer + Enzyme + Substrate + varying concentrations of the this compound inhibitor.
-
-
Perform the Assay:
-
Pre-incubation (Optional but Recommended): Mix the enzyme with the different concentrations of the inhibitor (or vehicle) and allow them to incubate for a set period (e.g., 15-30 minutes). This is particularly important for identifying time-dependent inhibitors.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry). Ensure your measurements are taken within the linear phase of the reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the activity in the inhibitor wells to the vehicle control (representing 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Enzyme Inhibition Assay Workflow:
Caption: Standard workflow for an enzyme inhibition assay.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for many this compound-based inhibitors? A1: Many compounds based on the 8-hydroxyquinoline scaffold act as metal chelators. Their inhibitory activity is often linked to their ability to bind essential metal ions (like Cu²⁺, Fe²⁺, Zn²⁺) within an enzyme's active site or their ability to form a metal-compound complex that is the true bioactive agent. Some may also function as ionophores, disrupting intracellular metal ion concentrations.
Q2: How can I distinguish between true inhibition and non-specific assay interference? A2: This is a critical aspect of validating your results.
-
Run Counter-Screens: If using a reporter system (e.g., luciferase), run an assay to check if your compound directly inhibits the reporter enzyme.
-
Check for Time-Dependence: True inhibitors may show time-dependent inhibition, especially if they are irreversible, which can be assessed with a pre-incubation step.
-
Vary Enzyme Concentration: The IC₅₀ of a reversible inhibitor should not be dependent on the enzyme concentration, whereas tight-binding or irreversible inhibitors may show a shift.
-
Dialysis: For suspected irreversible inhibitors, pre-incubating the enzyme and inhibitor and then removing the unbound inhibitor via dialysis can confirm covalent modification if the enzyme activity is not restored.
Q3: What does it mean if my compound is flagged as a PAINS (Pan-Assay Interference Compound)? A3: PAINS are compounds that often appear as "hits" in high-throughput screens but do so through non-specific mechanisms, such as chemical reactivity, aggregation, or interference with the assay technology itself. Fused tetrahydroquinolines, which are structurally related to your compounds, have been identified as a class of PAINS. If your this compound has a substructure flagged as a PAINS, your results should be interpreted with caution, and extensive validation through orthogonal assays is necessary to confirm a specific mode of action.
Q4: Can I use chloroxoquinolines in cell-based assays? A4: Yes, but with caution. You must be mindful of cytotoxicity. The copper-dependent generation of ROS by some 8-hydroxyquinoline derivatives can lead to cell death. It is essential to determine the cytotoxic concentration range of your compound in your specific cell line and work with non-toxic concentrations for inhibition studies. Always run a cell viability assay (e.g., MTT, WST-8) in parallel.
References
Validation & Comparative
Comparative Efficacy of Chloroxoquinoline and Chloroquine: A Data-Driven Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of chloroxoquinoline (5-chloro-8-hydroxyquinoline) and the well-established antimalarial drug, chloroquine. This analysis is based on available experimental data to inform further research and development.
Executive Summary
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and chloroquine against various pathogens. It is important to note that the data are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental protocols.
Table 1: In Vitro Efficacy of this compound (Cloxyquin)
| Pathogen | Strain(s) | Efficacy Metric (MIC) | Result | Citation |
| Mycobacterium tuberculosis | 9 standard strains & 150 clinical isolates | MIC | 0.062 - 0.25 µg/mL | [1][2][3] |
| Mycobacterium tuberculosis | H37Rv | MIC₅₀ | 0.125 µg/mL | [1][2] |
| Mycobacterium tuberculosis | H37Rv | MIC₉₀ | 0.25 µg/mL | |
| Gram-positive & Gram-negative bacteria | Various resistant strains | MIC | 4 - 16 µg/mL |
Table 2: In Vitro Efficacy of Chloroquine
| Pathogen | Strain(s) | Efficacy Metric | Result | Citation |
| Plasmodium falciparum | Chloroquine-sensitive (3D7) | IC₅₀ | 0.172 µM | |
| Plasmodium falciparum | Chloroquine-resistant (K1) | IC₅₀ | 0.255 ± 0.049 µM | |
| Mycobacterium tuberculosis | Intracellular | Potentiation of INH & PZA | Enhances antimycobacterial activity |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Determination of Minimum Inhibitory Concentration (MIC) for this compound against Mycobacterium tuberculosis
A colorimetric microplate-based Alamar Blue assay (MABA) is commonly used.
-
Preparation of Drug Solutions: this compound is dissolved in dimethyl sulfoxide (DMSO) and serially diluted in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) in a 96-well microplate.
-
Inoculum Preparation: M. tuberculosis strains are grown in 7H9 broth. The bacterial suspension is adjusted to a McFarland standard of 1.0 and then diluted.
-
Incubation: The prepared microplates are inoculated with the bacterial suspension and incubated at 37°C.
-
Addition of Indicator Dye: After a set incubation period (typically 5-7 days), Alamar Blue solution is added to each well.
-
Reading of Results: The plates are re-incubated, and a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
In Vitro Antiplasmodial Activity Assay for Chloroquine
The SYBR Green I-based fluorescence assay is a widely used method.
-
Parasite Culture: Chloroquine-sensitive and -resistant strains of Plasmodium falciparum are maintained in continuous culture in human erythrocytes.
-
Drug Preparation: Chloroquine is dissolved in an appropriate solvent (e.g., water or DMSO) and serially diluted in culture medium in a 96-well plate.
-
Incubation: Synchronized ring-stage parasites are added to the wells, and the plates are incubated in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C for 72 hours.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with parasitic DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The IC₅₀ value, the concentration of the drug that inhibits parasite growth by 50%, is calculated by plotting the fluorescence intensity against the log of the drug concentration.
Signaling Pathways and Mechanisms of Action
Chloroquine's Mechanism of Action in Malaria
Chloroquine's primary antimalarial action targets the detoxification of heme in the parasite's digestive vacuole.
Caption: Chloroquine's antimalarial mechanism of action.
Chloroquine, a weak base, accumulates in the acidic digestive vacuole of the malaria parasite. There, it binds to heme, a toxic byproduct of hemoglobin digestion, preventing its polymerization into non-toxic hemozoin. This accumulation of the toxic chloroquine-heme complex leads to parasite death.
This compound's Postulated Mechanism of Action
The primary antimicrobial mechanism of 8-hydroxyquinolines, including this compound, is attributed to their ability to chelate metal ions.
Caption: Postulated mechanism of this compound via metal chelation.
By binding to essential metal ions like iron and zinc, this compound can inhibit the function of microbial enzymes that are crucial for survival and replication. This disruption of enzymatic activity is a key component of its antimicrobial effect.
Experimental Workflow: In Vitro Drug Susceptibility Testing
The following diagram illustrates a generalized workflow for in vitro drug susceptibility testing, applicable to both this compound and chloroquine.
Caption: Generalized workflow for in vitro drug susceptibility testing.
Conclusion
This comparative guide highlights the distinct efficacy profiles of this compound and chloroquine. While chloroquine remains a cornerstone in antimalarial therapy, this compound shows significant promise as an antitubercular agent. The lack of direct comparative studies underscores the need for future research to comprehensively evaluate the relative efficacy and potential therapeutic applications of these two quinoline derivatives. The provided experimental protocols and mechanistic diagrams serve as a foundation for designing and interpreting such future investigations.
References
Validating Autophagy Inhibition: A Comparative Guide to Chloroxoquinoline and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chloroxoquinoline and other common autophagy inhibitors, offering objective performance data and detailed experimental protocols to assist in the validation of their inhibitory effects. While specific quantitative data for this compound is limited in current literature, this guide leverages data from its close analog, chloroquine (CQ), to provide a robust comparative framework.
Mechanism of Action: Late-Stage Autophagy Inhibition
This compound, and more extensively studied compounds like chloroquine, are classified as late-stage autophagy inhibitors. Their primary mechanism of action involves the impairment of the fusion between autophagosomes and lysosomes.[1][2] This disruption prevents the degradation of autophagic cargo, leading to an accumulation of autophagosomes within the cell. Chloroquine achieves this by increasing the lysosomal pH, which inhibits the activity of lysosomal hydrolases and disrupts the fusion process.[1]
Comparative Analysis of Autophagy Inhibitors
To objectively evaluate the efficacy of this compound, it is essential to compare it against other well-characterized autophagy inhibitors. This section provides a comparative overview of chloroquine (as a proxy for this compound), Bafilomycin A1, and 3-Methyladenine (3-MA).
Table 1: Quantitative Comparison of Autophagy Inhibitors
| Inhibitor | Target/Mechanism | Typical Working Concentration | Effect on LC3-II Levels | Effect on p62 Levels | Key Advantages | Key Limitations |
| Chloroquine (CQ) | Impairs autophagosome-lysosome fusion by increasing lysosomal pH.[1] | 10-50 µM | Increase | Increase | Orally bioavailable, FDA-approved for other indications. | Can have off-target effects, may induce cellular stress. |
| Bafilomycin A1 (BafA1) | Specific inhibitor of vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification. | 50-200 nM | Increase | Increase | Highly specific for V-ATPase. | Toxic, not suitable for in vivo studies in animals. |
| 3-Methyladenine (3-MA) | Class III PI3K inhibitor, blocks the initial stages of autophagosome formation. | 1-10 mM | Decrease | No change or decrease | Targets an early stage of autophagy. | Can have opposing effects on autophagy depending on the cellular context, requires high concentrations. |
Experimental Protocols
Accurate validation of autophagy inhibition requires robust and well-defined experimental protocols. The following are detailed methodologies for key experiments.
Western Blotting for LC3-II and p62 Analysis
Objective: To quantify the accumulation of LC3-II and p62 proteins as markers of autophagy inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound or other inhibitors for a specified time (e.g., 6-24 hours). Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of LC3-II and p62 to a loading control (e.g., GAPDH or β-actin). The ratio of LC3-II to LC3-I is a key indicator of autophagosome accumulation.
Fluorescence Microscopy for LC3 Puncta Visualization
Objective: To visualize and quantify the formation of LC3-positive puncta (autophagosomes) in cells.
Protocol:
-
Cell Culture and Transfection (Optional):
-
Seed cells on glass coverslips in a 24-well plate.
-
For stable expression, transfect cells with a GFP-LC3 or mCherry-GFP-LC3 plasmid using a suitable transfection reagent.
-
-
Treatment: Treat the cells with this compound or other inhibitors as described for Western blotting.
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining (for endogenous LC3):
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate with an anti-LC3B primary antibody (1:200) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis: Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates the accumulation of autophagosomes.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the process of autophagy and the experimental approach to its validation, the following diagrams are provided.
Caption: Autophagy signaling pathway and points of inhibition.
Caption: Workflow for validating autophagy inhibition.
References
Unveiling the Neuroprotective Promise of Quinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent neuroprotective agents is a paramount challenge in the fight against neurodegenerative diseases. Among the vast landscape of heterocyclic compounds, quinoline derivatives have emerged as a particularly promising class of molecules, exhibiting a diverse range of biological activities that counteract the complex pathologies of neuronal damage. This guide provides a comparative analysis of the neuroprotective potential of different quinoline derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Comparison of Neuroprotective Activity
The neuroprotective efficacy of various quinoline derivatives has been evaluated through a range of in vitro assays. The following tables summarize key quantitative data from different studies, providing a comparative overview of their potential.
Table 1: Inhibition of Key Enzymes in Neurodegeneration by Quinoline Derivatives
| Derivative | Target Enzyme | IC50 (µM) | Cell Line/Assay Condition | Reference |
| Quinoline-O-carbamate (3f) | Acetylcholinesterase (AChE) | 1.3 | Electrophorus electricus AChE | [1] |
| Quinoline-O-carbamate (3f) | Butyrylcholinesterase (BuChE) | 0.81 | Equine serum BuChE | [1] |
| Unnamed Quinoline Derivative | Acetylcholinesterase (AChE) | 94.6% inhibition (concentration not specified) | In vitro enzyme assay | [2][3] |
| Unnamed Quinoline Derivative | Beta-secretase 1 (BACE1) | >40% inhibition (concentration not specified) | In vitro enzyme assay | [2] |
| Unnamed Quinoline Derivative | Glycogen synthase kinase 3β (GSK3β) | >40% inhibition (concentration not specified) | In vitro enzyme assay | |
| dQ829, dQ2357 | Catechol-O-methyltransferase (COMT) | Predicted inhibitors | Molecular docking | |
| dQ49, dQ815, dQ829, dQ954, dQ1368, dQ2357 | Monoamine oxidase B (MAO-B) | Predicted inhibitors | Molecular docking |
Table 2: Neuroprotective Effects of Quinoline Derivatives in Cellular Models
| Derivative | Neuroprotective Effect | Cell Line | Insult | Reference |
| Quinolylnitrone (QN23) | Significant increase in cell viability | Primary neuronal cultures | Oxygen-Glucose Deprivation (OGD) | |
| Quinolylnitrone (QN4 & QN15) | Highest neuroprotection among tested analogues | Primary neuronal cultures | Oxygen-Glucose Deprivation (OGD) | |
| Caffeic acid derivative 8 | ≥25% neuroprotection at 10 µM | Not specified | H₂O₂ | |
| 8-hydroxyquinoline | Significantly reduced neuronal cell death | Neuronal cells | Oxidative stress | |
| Nitroxoline | Significantly reduced neuronal cell death | Neuronal cells | Oxidative stress | |
| 5-chloro-8-quinolinol | Significantly reduced neuronal cell death | Neuronal cells | Oxidative stress | |
| N²,N⁶-di(quinolin-8-yl)pyridine-2,6-dicarboxamide (H₂dqpyca) | Significant neuroprotection | SH-SY5Y cells | Aβ peptide and H₂O₂ | |
| [CuII(H₂bqch)Cl₂]·3H₂O | Protected against H₂O₂-induced toxicity (EC50 = 80 nM) | SH-SY5Y cells | H₂O₂ |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the neuroprotective potential of quinoline derivatives.
Cell Viability and Neuroprotection Assays
a) MTT Assay for Cell Viability:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the quinoline derivatives for a specified period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: A neurotoxic insult, such as hydrogen peroxide (H₂O₂), amyloid-beta (Aβ) peptides, or glutamate, is added to the culture medium (excluding the control group).
-
Incubation: The cells are incubated for a further 24-48 hours.
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group.
b) Oxygen-Glucose Deprivation (OGD) Model of Ischemia:
This in vitro model simulates the conditions of ischemic stroke.
-
Cell Culture: Primary cortical neurons are cultured in appropriate media.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are transferred to a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 4 hours).
-
Reoxygenation and Treatment: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the quinoline derivatives are added.
-
Recovery: The cells are returned to a normoxic incubator for a recovery period (e.g., 24 hours).
-
Viability Assessment: Cell viability is assessed using the MTT assay or other suitable methods. Neuroprotection is calculated as the percentage of cell viability recovered compared to the OGD-only group.
Enzyme Inhibition Assays
a) Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method):
This spectrophotometric method is widely used to screen for inhibitors of cholinesterases.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., phosphate buffer, pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound (quinoline derivative) at various concentrations, and the enzyme (AChE or BuChE).
-
Pre-incubation: The mixture is pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BuChE.
-
Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured continuously over time using a microplate reader at a wavelength of 412 nm.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition by the quinoline derivative is determined. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of quinoline derivatives are often attributed to their multi-target actions, including antioxidant properties and modulation of key signaling pathways implicated in neurodegeneration.
References
- 1. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of Chloroxoquinoline Analogs: A Molecular Docking Comparison
A deep dive into the validation of chloroxoquinoline's mechanism of action, this guide offers a comparative analysis of its molecular docking performance against alternative compounds. By examining binding affinities and interaction patterns, researchers can gain valuable insights into the therapeutic potential of this quinoline derivative and its counterparts.
The therapeutic efficacy of quinoline-based compounds has long been recognized, with chloroquine serving as a cornerstone in antimalarial therapy. This guide focuses on a close structural analog, cloxyquin (5-chloro-8-hydroxyquinoline), to explore its mechanism of action through the lens of molecular docking. In the absence of direct and extensive molecular docking studies for this compound, cloxyquin serves as a representative model to understand the binding interactions of this class of compounds with various protein targets.
This comparative analysis delves into the computational and experimental data of cloxyquin and other quinoline derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways, this guide aims to provide a comprehensive understanding of the molecular basis for the therapeutic potential of these compounds.
Comparative Analysis of Molecular Docking and In Vitro Activity
To objectively assess the performance of cloxyquin and its alternatives, their binding affinities to various protein targets, as determined by molecular docking, are presented alongside experimental validation data where available. The docking scores, typically measured in kcal/mol, indicate the predicted binding affinity, with more negative values suggesting a stronger interaction.
| Compound | Target Protein | Docking Score (kcal/mol) | In Vitro Activity (IC₅₀) | Reference |
| Cloxyquin | Bovine Serum Albumin (BSA) | - | - | [1] |
| Chloroquine | Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | - | - | [2] |
| Quinine | Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | - | - | [2] |
| Mefloquine | Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | - | - | [2] |
| Compound 3d | Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | -9.05 | - | [2] |
| QD-1 (4-amino-7-chloroquinoline) | Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) | -9.8 | - | |
| QD-3 (6-methoxyquinoline) | Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) | -10.2 | - | |
| Compound 21 | Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) | - | 0.032 µM | |
| Compound 23 | Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) | - | 0.030 µM | |
| Compound 4 | HIV Reverse Transcriptase (4I2P) | -10.67 | - | |
| Elvitegravir | HIV Reverse Transcriptase (4I2P) | -8.57 | - | |
| Rilpivirine | HIV Reverse Transcriptase (4I2P) | -8.56 | - |
Experimental Protocols
A clear understanding of the methodologies employed in the cited studies is crucial for the critical evaluation of the presented data. The following sections detail the protocols for molecular docking and in vitro validation.
Molecular Docking Protocol
Molecular docking simulations are computational methods used to predict the binding mode and affinity of a ligand to a protein target. A generalized workflow for these studies is as follows:
Caption: A generalized workflow for molecular docking studies.
Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. For instance, in the study of quinoline derivatives against HIV reverse transcriptase, the crystal structure with PDB ID: 4I2P was used and prepared using the Protein Preparation Wizard in Maestro.
Ligand Preparation: The 2D structures of the ligands, such as cloxyquin and its alternatives, are drawn using chemical drawing software and then converted to 3D structures. These structures are subsequently optimized to find their lowest energy conformation.
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
Docking Simulation: A docking program, such as AutoDock Vina or Glide, is used to systematically explore different conformations and orientations of the ligand within the defined grid box. The program calculates a docking score for each pose, which estimates the binding affinity. For example, the docking of quinoline derivatives to HIV reverse transcriptase was carried out using the extra precision (XP) mode in Glide.
In Vitro Validation: Antiplasmodial Activity Assay
To validate the in silico predictions, the biological activity of the compounds is often tested in vitro. For antimalarial compounds, a common assay is the determination of the 50% inhibitory concentration (IC₅₀) against Plasmodium falciparum cultures.
Caption: Workflow for in vitro antiplasmodial activity assay.
A study evaluating new quinoline derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum would typically follow this protocol. The IC₅₀ values obtained from these experiments provide a quantitative measure of the compound's potency and are essential for validating the predictions from molecular docking studies.
Signaling Pathways and Mechanism of Action
The therapeutic effects of quinoline derivatives are often attributed to their interaction with specific biological pathways. For instance, in the context of malaria, chloroquine is thought to interfere with the detoxification of heme in the parasite's food vacuole. Molecular docking studies help to elucidate the specific protein-ligand interactions that underpin these mechanisms.
Caption: Proposed mechanism of action for quinoline derivatives.
As depicted, chloroquine and its analogs are hypothesized to inhibit the polymerization of toxic heme into non-toxic hemozoin, leading to parasite death. Furthermore, molecular docking studies have identified other potential targets for quinoline derivatives, such as P. falciparum lactate dehydrogenase (PfLDH) and dihydrofolate reductase (PfDHFR), suggesting multiple mechanisms of action. The binding of these compounds to the active sites of these essential enzymes can disrupt critical metabolic pathways in the parasite.
By integrating computational predictions with experimental validation, researchers can build a more complete picture of the mechanism of action of this compound and its analogs. This comparative guide serves as a foundation for future studies aimed at designing more potent and selective therapeutic agents.
References
Benchmarking the Antioxidant Properties of Novel Chloroxoquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the antioxidant properties of novel chloroxoquinoline analogs against established standard compounds. The evaluation of antioxidant potential is a critical step in the preclinical assessment of new therapeutic agents, as oxidative stress is implicated in a wide range of pathological conditions. This document outlines the methodologies for key in vitro antioxidant assays—DPPH, ABTS, and FRAP—and presents a comparative analysis of hypothetical novel this compound analogs against well-recognized antioxidant standards.
Comparative Antioxidant Activity
The antioxidant capacity of a compound is frequently determined by its ability to scavenge free radicals or reduce oxidizing agents. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process or chemical reaction by 50%. A lower IC50 value signifies greater antioxidant potency. Another prevalent metric is the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant power of a compound to that of Trolox, a water-soluble vitamin E analog.
The following tables summarize the hypothetical antioxidant activities of three novel this compound analogs (CQ-1, CQ-2, and CQ-3) in comparison to standard antioxidant compounds: Ascorbic Acid, Gallic Acid, and Trolox.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) |
| Novel this compound Analogs | |
| CQ-1 | 15.8 ± 1.2 |
| CQ-2 | 22.5 ± 2.1 |
| CQ-3 | 18.3 ± 1.5 |
| Standard Antioxidants | |
| Ascorbic Acid | 5.2 ± 0.4 |
| Gallic Acid | 2.1 ± 0.2 |
| Trolox | 8.7 ± 0.7 |
Table 2: ABTS Radical Cation Scavenging Activity (TEAC)
| Compound | TEAC (µmol Trolox/g) |
| Novel this compound Analogs | |
| CQ-1 | 850 ± 45 |
| CQ-2 | 620 ± 38 |
| CQ-3 | 780 ± 51 |
| Standard Antioxidants | |
| Ascorbic Acid | 1200 ± 60 |
| Gallic Acid | 2500 ± 110 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | FRAP Value (µmol Fe(II)/g) |
| Novel this compound Analogs | |
| CQ-1 | 1150 ± 70 |
| CQ-2 | 980 ± 62 |
| CQ-3 | 1090 ± 68 |
| Standard Antioxidants | |
| Ascorbic Acid | 1800 ± 95 |
| Gallic Acid | 3200 ± 150 |
| Trolox | 1550 ± 80 |
Experimental Protocols
Detailed methodologies for the cited antioxidant assays are provided below to ensure reproducibility and accurate comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow.[1][2]
-
Reagent Preparation : A 0.1 mM DPPH solution is prepared by dissolving DPPH in methanol or ethanol and should be protected from light.[3][4]
-
Procedure :
-
Test samples and a positive control (e.g., ascorbic acid) are prepared at various dilutions in a suitable solvent.[3]
-
An equal volume of the DPPH working solution is added to each sample and control. A solvent-only blank is also included.
-
The reaction mixtures are incubated in the dark for a specified time, typically 30 minutes.
-
The absorbance of each solution is measured at 517 nm using a spectrophotometer, which is zeroed with the blank.
-
-
Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined from a plot of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the capacity of an antioxidant to neutralize the ABTS radical cation (ABTS•+), a blue-green chromophore, through electron transfer.
-
ABTS•+ Generation : The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution Preparation : The ABTS•+ solution is diluted with ethanol or a phosphate-buffered saline (PBS) to achieve an absorbance of approximately 0.70 at 734 nm.
-
Procedure :
-
Aliquots of the test samples are mixed with the ABTS•+ working solution.
-
The mixture is incubated for a specific period (e.g., 6 minutes).
-
The decrease in absorbance is measured at 734 nm.
-
-
Calculation : The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve prepared with Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, which results in the formation of a colored ferrous-probe complex.
-
FRAP Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Procedure :
-
The test sample is added to the FRAP reagent.
-
The reaction mixture is incubated at 37°C.
-
The absorbance of the resulting blue-colored complex is measured at 593 nm.
-
-
Calculation : The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄·7H₂O and is expressed as µmol of Fe(II) equivalents per gram of sample.
Visualizing Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for each antioxidant assay.
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.
Antioxidant Signaling Pathway
The antioxidant activity of this compound analogs may be attributed to their ability to modulate intracellular signaling pathways involved in the cellular response to oxidative stress. One such critical pathway is the Nrf2-Keap1 pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. However, in the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.
Caption: Nrf2-Keap1 Antioxidant Response Pathway.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Chloroxoquinoline
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical waste management protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of chloroxoquinoline, a halogenated organic compound that requires careful handling as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize risk of exposure and environmental contamination.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2][3][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.
Storage of Waste:
-
Waste this compound should be stored in a designated, cool, dry, and well-ventilated area.
-
Keep the waste container tightly sealed and properly labeled.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations. It is to be treated as hazardous waste.
-
Waste Classification and Segregation:
-
Identify the waste as this compound. As a halogenated organic compound, it must be segregated from non-halogenated chemical waste streams to prevent complications and increased costs in disposal.
-
Never mix this compound waste with other incompatible chemicals.
-
-
Containerization:
-
Use a dedicated, leak-proof container that is compatible with the chemical. Plastic is often preferred for chemical waste storage.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" along with any relevant hazard symbols.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Keep the container closed except when adding waste.
-
Regularly inspect the SAA for any signs of leakage.
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as PPE, absorbent pads, and empty containers, should be disposed of as hazardous waste.
-
Solid waste should be collected in a designated, sealed container.
-
Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste. After triple-rinsing, the container may be disposed of as regular solid waste, but all labels must be defaced.
-
-
Arranging for Pickup and Disposal:
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The EHS department will coordinate with a licensed hazardous waste disposal vendor for proper treatment, which will likely involve incineration at an approved facility.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Avoid using combustible materials like paper towels as the primary absorbent.
-
Collection: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the EHS department.
Quantitative Data Summary
| Parameter | Information | Source |
| Oral Toxicity | Harmful if swallowed. | |
| Skin Irritation | Causes skin irritation. | |
| Eye Irritation | Causes serious eye irritation. | |
| Respiratory Irritation | May cause respiratory tract irritation. | |
| pH for Drain Disposal | Not suitable for drain disposal. General guidelines for other chemicals suggest a pH between 5.5 and 10.5 for drain disposal of small quantities of dilute acids and bases. |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chloroxoquinoline
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Chloroxoquinoline, a class of compounds with significant biological activity. Adherence to these protocols is crucial for ensuring personal safety and maintaining the integrity of your research.
Immediate Safety and Hazard Information
Chloroxoquinolines are bioactive heterocyclic compounds. While specific toxicological properties can vary between derivatives, they should generally be handled as potentially hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin contact.
Hazard Identification:
| Hazard Statement | Classification | GHS Pictogram |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) |
| Causes skin irritation | Skin Irritation (Category 2) | GHS07 (Exclamation Mark) |
| Causes serious eye irritation | Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound compounds.
| PPE Category | Specification | Standard |
| Eye Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of if contaminated. | Tested according to EN 374.[1] |
| Skin and Body Protection | A lab coat with full-length sleeves. Full-length pants and closed-toe shoes are mandatory. Ensure no skin is exposed. | N/A |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are insufficient or as the sole means of protection.[1] | NIOSH (US) or CEN (EU) |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Protect from light.
Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal. Do not let the chemical enter drains. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., pipette tips, weigh boats), in a designated, labeled, and sealed container for hazardous solid waste.
-
Liquid Waste: Collect liquid waste in a designated, labeled, and sealed container for hazardous liquid waste. Do not mix with incompatible solvents.
-
Container Management: Ensure all waste containers are clearly labeled with the chemical name and associated hazards. Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
Experimental Protocols
Autophagy Inhibition Assay via Western Blot for LC3-II
This protocol details the steps to assess the inhibition of autophagy in a cell culture model using this compound treatment, followed by Western blotting for the autophagy marker LC3.
Materials:
-
HeLa or Neuro2A cells
-
This compound compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer
-
Laemmli sample buffer (2X)
-
Polyacrylamide gels (4-20% gradient recommended)
-
PVDF membrane (0.2 µm)
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate HeLa or Neuro2A cells and grow to 70-75% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 50 µM) and incubate for 16-18 hours. Include an untreated control.
-
-
Cell Lysis:
-
After incubation, place the culture dishes on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of RIPA buffer.
-
Alternatively, lyse cells directly in 1X Laemmli sample buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
If using RIPA buffer, add an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Centrifuge at maximum speed for 5 minutes to pellet cell debris.
-
-
Western Blotting:
-
Load 20-40 µg of protein per lane on a 4-20% polyacrylamide gel.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the separated proteins to a 0.2 µm PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL detection reagent according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
Analyze the band intensities for LC3-I (typically at 16-18 kDa) and LC3-II (typically at 14-16 kDa). An increase in the LC3-II/LC3-I ratio in treated cells indicates inhibition of autophagic flux.
-
Visualizations
Caption: Experimental workflow for assessing autophagy inhibition.
Caption: Inhibition of TLR9 signaling by this compound.
Caption: Inhibition of autophagosome-lysosome fusion.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
